2-Bromoquinolin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromoquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCXIORVMZVFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630868 | |
| Record name | 2-Bromoquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36825-35-1 | |
| Record name | 2-Bromoquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromoquinolin-4-amine: Current Knowledge and Data Gaps
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to consolidate the currently available chemical and structural information for 2-Bromoquinolin-4-amine (CAS Number: 36825-35-1). Despite its potential as a building block in medicinal chemistry and drug discovery, publicly accessible data on its detailed chemical properties, experimental protocols, and biological activity is notably scarce. This document presents the confirmed foundational information and highlights the significant gaps in the scientific literature, providing a clear perspective for researchers interested in this compound.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound featuring a quinoline core. The structure is characterized by a bromine atom substituted at the 2-position and an amine group at the 4-position of the quinoline ring.
Structure:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 36825-35-1 | [1][2][3] |
| Molecular Formula | C₉H₇BrN₂ | [1][2][3] |
| Molecular Weight | 223.07 g/mol | [1][2][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Data
A thorough search of scientific databases and chemical literature did not yield specific experimental protocols for the synthesis, purification, or analysis of this compound. While general synthetic strategies for 4-aminoquinolines are known, a detailed, validated procedure for this specific isomer is not publicly documented.[4][5]
Similarly, comprehensive spectral data, which is crucial for structural confirmation and quality control, is not available in the public domain. This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy: No published IR spectra.
-
Mass Spectrometry (MS): No published mass spectra.
The absence of this fundamental data presents a significant challenge for researchers wishing to work with this compound, as it necessitates de novo synthesis and characterization without reference standards.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. While the broader class of quinoline derivatives is known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties, these general activities cannot be directly attributed to this specific, understudied isomer.[6][7] Studies on the cytotoxicity of various substituted 4-aminoquinolines have been conducted, but this compound was not included in these investigations.[6]
Logical Workflow for Future Research
Given the significant data gaps, a logical workflow for future research on this compound would involve the following steps:
Caption: Proposed workflow for the investigation of this compound.
Conclusion
This compound remains a poorly characterized compound within the broader family of quinoline derivatives. The lack of fundamental chemical data, experimental protocols, and biological activity studies presents both a challenge and an opportunity for the scientific community. The synthesis, purification, and thorough characterization of this molecule are essential first steps to unlocking its potential in drug discovery and other areas of chemical research. This guide underscores the need for foundational research to fill the existing knowledge gaps and to enable the future exploration of this compound's properties and applications.
References
- 1. 36825-35-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound , 97% , 36825-35-1 - CookeChem [cookechem.com]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Bromoquinolin-4-amine from 4-hydroxyquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 2-Bromoquinolin-4-amine, a valuable scaffold in medicinal chemistry, starting from the readily available 4-hydroxyquinoline. The described synthetic pathway involves a three-step process: chlorination of the starting material, regioselective bromination of the quinoline core, and subsequent amination to yield the final product. This document is intended to be a practical resource, offering detailed experimental procedures, quantitative data where available, and clear visual representations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound from 4-hydroxyquinoline is most effectively achieved through a three-step sequence. This strategy leverages established transformations in quinoline chemistry to ensure high yields and purity of the final product. The proposed pathway is as follows:
-
Chlorination: Conversion of 4-hydroxyquinoline to 4-chloroquinoline using a standard chlorinating agent.
-
Bromination: Introduction of a bromine atom at the 2-position of the quinoline ring to yield 2-bromo-4-chloroquinoline.
-
Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amino group to afford the target compound, this compound.
An alternative pathway involving the initial bromination of 4-hydroxyquinoline followed by chlorination and amination is also plausible and is discussed herein.
Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations and provide a practical guide for the synthesis of this compound.
Step 1: Synthesis of 4-Chloroquinoline from 4-Hydroxyquinoline
This initial step involves the conversion of the hydroxyl group at the 4-position of the quinoline ring to a chlorine atom using phosphorus oxychloride (POCl₃), a common and efficient reagent for this transformation.[1][2][3][4][5]
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyquinoline (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly, pour the cooled reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloroquinoline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).
| Reagent/Solvent | Molar Ratio (to 4-hydroxyquinoline) | Key Parameters |
| Phosphorus oxychloride (POCl₃) | 5.0 - 10.0 | Reflux, 4-6 hours |
| N,N-Dimethylformamide (DMF) | Catalytic (e.g., 0.1) | Catalyst |
Step 2: Synthesis of 2-Bromo-4-chloroquinoline
The regioselective bromination of 4-chloroquinoline at the 2-position is a critical step. While direct bromination can lead to a mixture of products, a plausible route involves the bromination of an activated quinoline species. An alternative and potentially more controlled approach involves the bromination of the starting 4-hydroxyquinoline, followed by chlorination.
Methodology (via Bromination of 4-hydroxyquinoline):
-
Dissolve 4-hydroxyquinoline (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
To this solution, add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise at room temperature while stirring.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude 2-bromo-4-hydroxyquinoline.
-
This intermediate can then be chlorinated using the protocol described in Step 1 to yield 2-bromo-4-chloroquinoline.
| Reagent/Solvent | Molar Ratio (to 4-hydroxyquinoline) | Key Parameters |
| N-Bromosuccinimide (NBS) | 1.0 - 1.2 | Room Temperature, 12-24 hours |
| Glacial Acetic Acid | Solvent | - |
Step 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution to replace the chlorine atom at the 4-position with an amino group. The electron-withdrawing nature of the quinoline nitrogen activates the 4-position for nucleophilic attack.
Methodology:
-
In a sealed pressure vessel, dissolve 2-bromo-4-chloroquinoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add a concentrated aqueous solution of ammonia (e.g., 28-30%) in large excess.
-
Optionally, a copper(I) oxide catalyst (e.g., 0.05 equivalents) and a ligand such as N,N'-dimethylethylenediamine (DMEDA) (e.g., 0.1 equivalents) can be added to facilitate the reaction.[6]
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature.
-
Carefully open the vessel in a well-ventilated fume hood.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
| Reagent/Solvent | Molar Ratio (to 2-bromo-4-chloroquinoline) | Key Parameters |
| Concentrated Ammonia | Large Excess | 120-150 °C, 12-24 hours |
| Copper(I) oxide (optional) | 0.05 | Catalyst |
| N,N'-Dimethylethylenediamine (optional) | 0.1 | Ligand |
| Ethanol | Solvent | - |
Data Presentation
The following table summarizes the key transformations and expected outcomes for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | 4-Hydroxyquinoline | 4-Chloroquinoline | POCl₃, DMF | 85-95 |
| 2a | 4-Hydroxyquinoline | 2-Bromo-4-hydroxyquinoline | NBS, Acetic Acid | 60-75 |
| 2b | 2-Bromo-4-hydroxyquinoline | 2-Bromo-4-chloroquinoline | POCl₃, DMF | 80-90 |
| 3 | 2-Bromo-4-chloroquinoline | This compound | NH₃, (Cu₂O) | 50-70 |
Visualization of Experimental Workflow and Signaling Pathways
To facilitate a clear understanding of the synthetic process, the following diagrams illustrate the overall experimental workflow and the key chemical transformations.
References
Spectroscopic Profile of 2-Bromoquinolin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromoquinolin-4-amine, a compound of interest in medicinal chemistry and materials science. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by comparative analysis with structurally related compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate the characterization of this and similar molecules.
Predicted Spectroscopic Data
Due to the limited availability of directly published complete spectral data for this compound, the following tables summarize the predicted values based on the analysis of related structures, including 2-bromoquinoline, 4-aminoquinoline, and various bromo- and amino-substituted quinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2-8.4 | d | H-5 |
| ~7.8-8.0 | d | H-8 |
| ~7.6-7.8 | t | H-7 |
| ~7.4-7.6 | t | H-6 |
| ~6.5-6.7 | s | H-3 |
| ~6.0-6.5 (broad s) | s | -NH₂ |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~155-158 | C-4 |
| ~150-152 | C-2 |
| ~148-150 | C-8a |
| ~130-132 | C-7 |
| ~128-130 | C-5 |
| ~124-126 | C-6 |
| ~122-124 | C-4a |
| ~118-120 | C-8 |
| ~100-105 | C-3 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of the primary amine |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1650-1600 | Strong | N-H bend (scissoring) of the primary amine |
| 1600-1450 | Medium to Strong | C=C and C=N stretching vibrations of the quinoline ring |
| 1350-1250 | Strong | C-N stretch (aromatic amine)[1] |
| 850-750 | Strong | C-H out-of-plane bending (aromatic) |
| ~600-500 | Medium to Strong | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound will provide information about its molecular weight and isotopic distribution.
| m/z Value | Interpretation |
| 222/224 | Molecular ion peak [M]⁺ and [M+2]⁺, showing a characteristic ~1:1 isotopic pattern for bromine. |
| 143 | Fragment ion corresponding to the loss of Br. |
| 116 | Further fragmentation of the quinoline ring. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Data is acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is used to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.
-
Ionization: For ESI, the sample solution is introduced into the ion source where a high voltage is applied to generate charged droplets, leading to the formation of gas-phase ions. For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
References
2-Bromoquinolin-4-amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoquinolin-4-amine, a halogenated derivative of the quinoline scaffold, is a versatile building block in medicinal chemistry and materials science. Quinoline and its analogues are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and a summary of the biological activities of structurally related compounds. Furthermore, it outlines experimental protocols for the evaluation of its cytotoxic effects and discusses potential mechanisms of action, supported by logical diagrams, to facilitate further research and drug development endeavors.
Chemical Properties and Identification
This compound, also known as 4-Bromoquinolin-2-amine, is a solid organic compound. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 36825-32-8 | |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Light yellow to brown solid | |
| Melting Point | 137-138 °C | |
| Boiling Point | 359 °C | |
| Density | 1.649 g/cm³ |
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 2-amino-4-hydroxyquinoline. The following protocol is adapted from established procedures.
Experimental Protocol: Synthesis from 2-Amino-4-hydroxyquinoline
Materials:
-
2-Amino-4-hydroxyquinoline
-
Phosphorus oxybromide (POBr₃)
-
Phosphorus tribromide (PBr₃)
-
2 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
-
Methanol
-
Chloroform
Procedure:
-
To a pressure tube, add 2-amino-4-hydroxyquinoline (1.0 eq).
-
Add phosphorus oxybromide (2.0 eq) and phosphorus tribromide (excess, as solvent).
-
Seal the pressure tube and heat the reaction mixture to 150 °C for 19 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 2 M aqueous sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Wash the resulting solid with hexane to remove non-polar impurities.
-
Purify the crude product by silica gel column chromatography using a gradient elution of methanol in chloroform to yield 4-bromoquinolin-2-amine.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline derivatives is well-documented for a range of pharmacological activities. These compounds are recognized as "privileged scaffolds" in medicinal chemistry.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of bromoquinoline and aminoquinoline derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and DNA replication.
| Compound Class | Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| Brominated Methoxyquinolines | C6 (rat glioblastoma), HeLa (human cervical cancer), HT29 (human colon adenocarcinoma) | 15.0 - 26.4 | [1] |
| 2-Morpholino-4-anilinoquinolines | HepG2 (human liver cancer) | 8.50 - 12.76 | |
| 8-Hydroxyquinoline Derivatives | Hela, HCT 116, MCF-7 (human breast cancer) | 4.12 - 30.98 | |
| 4-Anilinoquinoline Derivatives | Human colon, lung, ovarian, and breast cancer cells | 0.0015 - 0.0039 | [2] |
Note: The IC₅₀ values presented are for structurally related compounds and not for this compound itself. These values serve to illustrate the potential biological activity of this class of compounds.
Antimicrobial Activity
Potential Mechanisms of Action
The biological effects of quinoline derivatives can be attributed to several mechanisms of action. Two of the most prominent are the inhibition of topoisomerase enzymes and the modulation of kinase signaling pathways.
Inhibition of Topoisomerase and DNA Gyrase
Many quinoline-based compounds function as topoisomerase inhibitors. In cancer cells, they can stabilize the covalent complex between topoisomerases (like Topo I and Topo II) and DNA, leading to DNA strand breaks and subsequent apoptosis. In bacteria, the inhibition of DNA gyrase and topoisomerase IV prevents DNA supercoiling and decatenation, ultimately leading to bacterial cell death.
Kinase Inhibition
The quinoline scaffold is also a key component in the design of kinase inhibitors. These molecules can bind to the ATP-binding pocket of specific kinases, preventing their catalytic activity and disrupting downstream signaling pathways that are often dysregulated in cancer.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, a variety of in vitro assays can be employed. A fundamental and widely used method is the MTT assay for determining cytotoxicity.
MTT Cytotoxicity Assay Protocol
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.
Conclusion
This compound represents a valuable starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its synthesis is achievable through established chemical transformations. While further investigation is required to elucidate its specific biological activities and mechanisms of action, the extensive research on related quinoline derivatives provides a strong rationale for its potential as a bioactive molecule. The experimental protocols and conceptual frameworks presented in this guide are intended to support and stimulate future research into this promising compound.
References
An In-Depth Technical Guide to the Physical Properties of 2-Amino-4-bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-bromoquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, and the introduction of amino and bromo functional groups at the 2- and 4-positions, respectively, offers unique opportunities for further chemical modification and exploration of its pharmacological potential. This technical guide provides a comprehensive overview of the core physical properties of 2-amino-4-bromoquinoline, detailed experimental protocols for their determination, and a summary of its synthesis.
Core Physical Properties
The physical characteristics of 2-amino-4-bromoquinoline are fundamental to its handling, formulation, and development as a potential therapeutic agent. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | [1] |
| Appearance | Light yellow to brown solid | [1] |
| Melting Point | 137-138 °C | [1] |
| Boiling Point | 359 °C | [1] |
| Density | 1.649 g/cm³ | [1] |
| Flash Point | 171 °C | [1] |
| pKa (Predicted) | 5.01 ± 0.50 | |
| Storage | Store at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) | [1] |
Spectroscopic Data
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline ring system and the amine protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the amino group. Protons on the pyridine ring, particularly those adjacent to the nitrogen and bromine, are expected to appear at a lower field (higher ppm) compared to those on the benzene ring. The amino protons will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the 2-amino-4-bromoquinoline molecule. The carbon atom attached to the bromine (C4) is expected to be significantly deshielded and appear at a lower field. The carbon atom bearing the amino group (C2) will also be influenced. Carbons in the aromatic rings will resonate in the typical downfield region for sp² hybridized carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected FT-IR Spectral Features:
-
N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C=N and C=C Stretching: The quinoline ring will show aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-Br Stretching: A stretching vibration for the C-Br bond is expected in the fingerprint region, typically between 500 and 700 cm⁻¹.
-
N-H Bending: The bending vibration of the amino group will likely be observed around 1600 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Expected UV-Vis Spectral Features: The UV-Vis spectrum of 2-amino-4-bromoquinoline is expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the quinoline aromatic system. The presence of the amino and bromo substituents will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The solvent used for the analysis can also influence the position of these absorption bands.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of the physical properties of 2-amino-4-bromoquinoline.
Synthesis of 2-Amino-4-bromoquinoline
A common synthetic route to 2-amino-4-bromoquinoline involves the bromination of 2-aminoquinolin-4-ol.[1]
Materials:
-
2-Aminoquinolin-4-ol
-
Phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentoxide (P₂O₅)
-
Ethyl acetate
-
2 M Sodium hydroxide solution
-
Water
-
Anhydrous sodium sulfate
-
Hexane
-
Silica gel for column chromatography
-
Methanol
-
Chloroform
Procedure:
-
In a pressure tube, combine 2-aminoquinolin-4-ol, phosphorus oxybromide, and phosphorus tribromide.
-
Seal the pressure tube and heat the reaction mixture at 150 °C for approximately 19 hours under a nitrogen atmosphere.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a 2 M aqueous sodium hydroxide solution.
-
Extract the product into ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Wash the resulting solid with hexane to remove non-polar impurities and dry under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of methanol and chloroform to yield 2-amino-4-bromoquinoline.[1]
Melting Point Determination
The melting point can be determined using a standard melting point apparatus.[2][3][4][5]
Procedure:
-
Finely powder a small amount of the dried 2-amino-4-bromoquinoline sample.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute for a preliminary determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Spectroscopic Analysis Protocols
-
Dissolve 5-10 mg of 2-amino-4-bromoquinoline in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed.
FT-IR Spectroscopy: [8][9][10][11][12]
-
Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, for a thin solid film method, dissolve a small amount of the sample in a volatile solvent (e.g., methylene chloride), apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[8]
-
Record the FT-IR spectrum using an FT-IR spectrometer.
UV-Vis Spectroscopy: [13][14][15]
-
Prepare a stock solution of 2-amino-4-bromoquinoline in a suitable UV-grade solvent (e.g., ethanol or methanol).
-
Dilute the stock solution to a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
-
Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.
Biological Activity and Signaling Pathways
While specific studies detailing the mechanism of action of 2-amino-4-bromoquinoline are limited, the broader class of quinoline derivatives is well-known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[16][17][18][19][20][21][22][23]
Substituted quinolines have been reported to exert their anticancer effects through various mechanisms, such as the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[16][17] The general structure of 2-amino-4-bromoquinoline, with its potential for hydrogen bonding and halogen interactions, suggests it could be a candidate for interacting with the active sites of various enzymes and receptors involved in cellular signaling pathways. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by 2-amino-4-bromoquinoline.
Conclusion
This technical guide provides a foundational understanding of the physical properties of 2-amino-4-bromoquinoline. The tabulated data, along with the detailed experimental protocols, offer a valuable resource for researchers and scientists working with this compound. The synthesis and characterization workflows, visualized using DOT language, provide a clear and logical guide for the preparation and analysis of this promising molecule. Further investigation into its spectroscopic properties and biological activities will be crucial in unlocking its full potential in the field of drug development.
References
- 1. 2-AMINO-4-BROMOQUINOLINE CAS#: 36825-32-8 [chemicalbook.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. pennwest.edu [pennwest.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. benchchem.com [benchchem.com]
- 7. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. jascoinc.com [jascoinc.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, biological evaluation and in silico studies of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 2-Bromoquinolin-4-amine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties of 2-Bromoquinolin-4-amine
A foundational understanding of the basic physicochemical properties of this compound is essential for designing and interpreting solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | [1][2] |
| Molecular Weight | 223.07 g/mol | [3][4] |
| Melting Point | 137-138 °C | [1][5][6] |
| Appearance | Light yellow to brown solid | [3][5] |
| pKa (Predicted) | 5.01 ± 0.50 | [3][5] |
| Storage | 2–8 °C under inert gas (nitrogen or Argon) | [3][5][6] |
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development.[7] The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability for poorly soluble compounds.[8][9]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
This protocol details the steps to determine the thermodynamic solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.
Materials:
-
This compound
-
Selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[10]
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure saturation.[11]
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to reach equilibrium.[9] Preliminary studies may be needed to determine the time required to reach equilibrium.[12]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.[9]
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[10]
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. Prepare a calibration curve with known concentrations of the compound to quantify the solubility.
Data Presentation: Hypothetical Solubility Data
The following table illustrates how the solubility data for this compound could be presented.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |
| Water | 25 | Data not available | Data not available |
| 0.1 N HCl | 25 | Data not available | Data not available |
| PBS (pH 7.4) | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Methanol | 25 | Data not available | Data not available |
| DMSO | 25 | Data not available | Data not available |
| Water | 37 | Data not available | Data not available |
| PBS (pH 7.4) | 37 | Data not available | Data not available |
Workflow for Solubility Determination
Stability Assessment
Evaluating the stability of a compound under various stress conditions is a crucial component of drug development, providing insights into its degradation pathways and informing storage and formulation strategies.[13] A stability-indicating HPLC method is essential for separating the parent compound from any potential degradation products.[14]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a general approach to assessing the stability of this compound under different stress conditions.
Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)[10]
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber with controlled light and temperature[15]
-
HPLC system with a photodiode array (PDA) or UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Hydrolytic Stability:
-
Acidic: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60 °C) for a specified period.
-
Basic: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat for a specified period.
-
Neutral: Mix the stock solution with purified water and heat (e.g., at 60 °C) for a specified period.
-
-
Oxidative Stability: Mix the stock solution with a solution of H₂O₂ (e.g., 3%) and keep at room temperature for a specified period.
-
Thermal Stability: Expose a solid sample and a solution of this compound to dry heat in an oven (e.g., at 80 °C) for a specified period.
-
Photostability: Expose a solid sample and a solution of this compound to a light source in a photostability chamber, as per ICH Q1B guidelines.[15] A dark control should be run in parallel.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Monitor the chromatograms for any new peaks corresponding to degradation products. Calculate the percentage of degradation of this compound by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Data Presentation: Hypothetical Stability Data
The results of the stability studies can be summarized in the following table format.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Observations |
| 0.1 N HCl | 24 h | 60 | Data not available | e.g., Number of degradation peaks |
| 0.1 N NaOH | 24 h | 25 | Data not available | e.g., Number of degradation peaks |
| Water | 24 h | 60 | Data not available | e.g., Number of degradation peaks |
| 3% H₂O₂ | 24 h | 25 | Data not available | e.g., Number of degradation peaks |
| Dry Heat (Solid) | 48 h | 80 | Data not available | e.g., Change in appearance |
| Photostability | 7 days | 25 | Data not available | e.g., Change in appearance |
Workflow for Stability Testing
Conclusion
While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocols for the shake-flask solubility method and forced degradation studies, along with the structured data presentation formats and workflow diagrams, offer a comprehensive approach to thoroughly characterizing this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for advancing the research and development of this compound for its potential therapeutic applications.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-bromoquinolin-2-amine | CAS 36825-32-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 2-AMINO-4-BROMOQUINOLINE CAS#: 36825-32-8 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-AMINO-4-BROMOQUINOLINE CAS#: 36825-32-8 [chemicalbook.com]
- 6. 36825-32-8 CAS MSDS (2-AMINO-4-BROMOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. rheolution.com [rheolution.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. benchchem.com [benchchem.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. ema.europa.eu [ema.europa.eu]
The Isomeric Landscape of Bromoquinolin-4-amine: A Technical Guide to Basic Properties and Experimental Analysis
For Immediate Release
This technical guide provides a comprehensive analysis of the isomers of bromoquinolin-4-amine, focusing on their basic properties and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are working with or interested in the physicochemical properties of substituted quinolines.
Introduction to Bromoquinolin-4-amine Isomers
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom and an amino group at the 4-position of the quinoline ring system gives rise to a series of positional isomers, each with distinct electronic and steric properties. Understanding the basicity of these isomers is crucial, as it governs their pharmacokinetic and pharmacodynamic profiles, including their absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.
The possible positional isomers of bromoquinolin-4-amine, where a single bromine atom is substituted on the quinoline ring, are:
-
2-Bromoquinolin-4-amine
-
3-Bromoquinolin-4-amine
-
5-Bromoquinolin-4-amine
-
6-Bromoquinolin-4-amine
-
7-Bromoquinolin-4-amine
-
8-Bromoquinolin-4-amine
Basic Properties: pKa Values and the Influence of Bromine Substitution
The basicity of the bromoquinolin-4-amine isomers is a critical physicochemical parameter. It is influenced by two key nitrogen atoms: the endocyclic quinoline ring nitrogen and the exocyclic 4-amino group. The pKa value of the parent compound, 4-aminoquinoline, is approximately 9.16 for the protonation of the quinoline ring nitrogen. The introduction of a bromine atom, an electron-withdrawing group, is expected to decrease the basicity (lower the pKa) of these isomers compared to 4-aminoquinoline. This effect is due to the inductive and resonance effects of the bromine, which reduce the electron density on the nitrogen atoms, making them less likely to accept a proton.
The magnitude of this effect depends on the position of the bromine atom relative to the nitrogen atoms. For instance, a bromine atom on the pyridine ring (positions 2 and 3) is expected to have a more pronounced effect on the quinoline nitrogen's basicity due to proximity. Conversely, a bromine atom on the benzene ring (positions 5, 6, 7, and 8) will have a more remote influence, though still significant.
| Isomer | Predicted pKa (Quinoline N) | Predicted pKa (4-Amino Group) | Reference |
| 4-Aminoquinoline (Parent Compound) | 9.16 (experimental) | - | [1] |
| This compound | Not Available | Not Available | |
| 3-Bromoquinolin-4-amine | Not Available | Not Available | |
| 5-Bromoquinolin-4-amine | Not Available | Not Available | |
| 6-Bromoquinolin-4-amine | Not Available | Not Available | |
| 7-Bromoquinolin-4-amine | Not Available | Not Available | |
| 8-Bromoquinolin-4-amine | Not Available | Not Available |
Note: The lack of comprehensive experimental data highlights an area for future research. The predicted values are based on computational models and should be confirmed experimentally.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for structure-activity relationship (SAR) studies. The following are detailed methodologies for two common and reliable experimental techniques.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.
Methodology:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 1-5 mg of the bromoquinolin-4-amine isomer and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to limited aqueous solubility.
-
Dilute the solution with deionized, CO2-free water to a final volume of 50 mL in a thermostatted titration vessel. The final concentration should be in the range of 0.1-1 mM.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.
-
-
Titration Setup:
-
Calibrate a pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a titrant delivery tube into the analyte solution.
-
Gently stir the solution with a magnetic stirrer and purge with an inert gas (e.g., nitrogen or argon) to prevent the absorption of atmospheric CO2.
-
-
Titration Procedure:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa range.
-
Add the titrant in small, precise increments (e.g., 0.01-0.05 mL) and record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point(s).
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point.
-
Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point(s), from which the half-equivalence point(s) can be calculated.
-
Specialized software can be used to perform non-linear regression analysis of the titration data to refine the pKa values.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a sensitive method for pKa determination, particularly for compounds with a chromophore whose absorbance spectrum changes with protonation state.
Methodology:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte (e.g., from pH 2 to 12).
-
Ensure that the ionic strength of all buffer solutions is kept constant by adding a background electrolyte (e.g., KCl).
-
-
Preparation of Analyte Solutions:
-
Prepare a stock solution of the bromoquinolin-4-amine isomer in a suitable solvent (e.g., methanol or DMSO).
-
Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.3-1.0).
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each of the buffered analyte solutions at a constant temperature.
-
Also, record the spectrum of a blank solution (buffer only) for each pH value.
-
-
Data Analysis:
-
Correct the absorbance of each analyte solution by subtracting the absorbance of the corresponding blank.
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH.
-
The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
The data can be fitted to the Henderson-Hasselbalch equation or analyzed using specialized software to determine the pKa value with high precision.
-
Application in Drug Discovery Workflow
Bromoquinolin-4-amine isomers often serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of antimalarial and anticancer agents.[2] The following diagram illustrates a generalized workflow for the utilization of these isomers in a drug discovery pipeline.
This workflow begins with a library of the bromoquinolin-4-amine isomers, which are then subjected to various chemical modifications to generate a diverse set of derivatives. These derivatives are subsequently screened in high-throughput assays against specific biological targets. Promising "hits" are identified and then undergo lead optimization, where structure-activity relationships are established to improve potency, selectivity, and pharmacokinetic properties. The most promising candidates then advance to preclinical studies.
Conclusion
The isomers of bromoquinolin-4-amine represent a valuable class of compounds for chemical synthesis and drug discovery. Their basicity is a key determinant of their chemical behavior and biological activity. This guide has outlined the structural diversity of these isomers, the principles governing their basicity, detailed experimental protocols for pKa determination, and their potential application in a drug discovery context. Further experimental investigation into the pKa values of all isomers is warranted to provide a more complete understanding of their physicochemical properties and to guide the rational design of new molecules with desired biological functions.
References
The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Quinolinamines
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry. First isolated from coal tar in 1834, quinoline and its derivatives have a rich history intertwined with the development of modern therapeutics.[1] From the historical use of quinine as the first effective treatment for malaria to the broad-spectrum antibacterial activity of the fluoroquinolones, this structural motif has consistently yielded compounds with potent and diverse pharmacological activities.[1][2] Substituted quinolinamines, in particular, have emerged as a versatile class of compounds with applications spanning antimicrobial, anticancer, antimalarial, and antiprotozoal therapies.[1][2][3] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of substituted quinolinamines, with a focus on the experimental methodologies and quantitative data that underpin their development.
Historical Milestones
The journey of quinolinamines in medicine began with the discovery of quinine's antimalarial properties. This naturally occurring alkaloid, extracted from the bark of the Cinchona tree, was the mainstay of malaria treatment for centuries.[1] The quest for synthetic alternatives during World War II led to the development of numerous quinoline-based antimalarials, including chloroquine and primaquine, which are substituted 4-aminoquinolines and 8-aminoquinolines, respectively.[1] This early success spurred further investigation into the therapeutic potential of this scaffold. The subsequent discovery of nalidixic acid, a quinolone carboxylic acid, in the 1960s ushered in the era of quinolone antibiotics.[4] Extensive structure-activity relationship (SAR) studies on this early lead compound led to the development of the highly successful fluoroquinolone class of antibacterials, such as ciprofloxacin.[1] In recent decades, research has expanded to explore the anticancer, antiviral, and neuroprotective properties of substituted quinolinamines, making it a continually evolving and promising area of drug discovery.[5]
Synthetic Strategies
The synthesis of the quinoline core and the subsequent introduction of amine substituents can be achieved through a variety of classical and modern synthetic methods.
Classical Methods for Quinoline Ring Synthesis
Several named reactions have been instrumental in the synthesis of the quinoline scaffold:
-
Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline. It is a valuable method for the synthesis of unsubstituted quinoline.[1]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst.
-
Friedländer Synthesis: This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) in the presence of a base or acid catalyst.
Modern Synthetic Approaches
More recent methods often employ transition-metal catalysis to achieve greater efficiency and functional group tolerance:
-
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N bond formation to introduce the amino group onto a pre-formed quinoline ring, often a 4-chloroquinoline derivative.[6]
-
Copper-Catalyzed Reactions: Copper catalysts have also been employed for the synthesis of quinolines through multicomponent reactions.[7]
A general workflow for the synthesis of substituted 4-aminoquinolines is depicted below.
Caption: General workflow for the synthesis of substituted 4-aminoquinolines.
Experimental Protocols
General Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine
This protocol describes a common method for the synthesis of a substituted 4-aminoquinoline.[8]
-
Reaction Setup: A mixture of 4,7-dichloroquinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is placed in a round-bottom flask.
-
Heating: The reaction mixture is heated to 120–130 °C with continuous stirring.
-
Reaction Monitoring: The temperature is maintained for 6–8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Work-up: After completion, the reaction mixture is cooled to room temperature.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine.
-
Characterization: The structure of the final compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.[8]
Therapeutic Applications and Quantitative Data
Substituted quinolinamines have demonstrated a wide array of therapeutic activities. The following sections summarize their key applications and present quantitative data on their efficacy.
Antimicrobial Activity
Quinolone antibiotics, a class of substituted quinolinamines, are potent inhibitors of bacterial DNA synthesis.[4] Their mechanism of action involves the inhibition of two essential enzymes: DNA gyrase and topoisomerase IV.[1][9] This leads to the arrest of DNA replication and ultimately, bacterial cell death.
Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Quinolone Derivatives against Bacterial Strains
| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | Reference |
| Ciprofloxacin | 0.25 - 1 | 0.12 - 0.5 | 0.008 - 0.06 | 0.25 - 1 | [10] |
| Norfloxacin | 0.5 - 2 | 0.25 - 1 | 0.06 - 0.25 | 1 - 4 | [10] |
| Compound 5p | 4 - 16 | 8 - 32 | 4 - 32 | >64 | [10] |
| Compound 5m | 4 - 16 | 8 - 32 | >64 | >64 | [10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
- 12. woah.org [woah.org]
The Profound Depths of Bromoquinoline Alkaloids: A Technical Guide to Their Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoquinoline alkaloids, a specialized class of marine natural products, have garnered significant attention within the scientific community for their potent biological activities, particularly their cytotoxic effects against various cancer cell lines. These nitrogen-containing heterocyclic compounds are predominantly found in marine invertebrates, with sponges of the order Verongiida, especially those from the genera Pseudoceratina and Aplysina, being a primary source. The unique chemical structures of these alkaloids, characterized by a quinoline core substituted with one or more bromine atoms, are derived from bromotyrosine precursors. This in-depth technical guide provides a comprehensive overview of the natural occurrence of bromoquinoline alkaloids, detailing their isolation, quantitative analysis, biosynthetic origins, and the signaling pathways they are known to influence.
Natural Occurrence and Quantitative Data
Bromoquinoline and related bromo-alkaloids are significant secondary metabolites produced by various marine sponges. Their presence is believed to be a form of chemical defense against predation and microbial fouling. The concentration and diversity of these compounds can vary depending on the sponge species, geographical location, and environmental conditions. While precise quantitative data for bromoquinoline alkaloids as a percentage of dry weight is scarce in the literature, their biological potency is well-documented through cytotoxicity assays.
Below are tables summarizing the cytotoxic activity of several bromotyrosine-derived alkaloids, which include precursors and structurally related compounds to bromoquinolines, isolated from marine sponges. This data provides a quantitative measure of their potential as anticancer agents.
Table 1: Cytotoxicity of Bromotyrosine-Derived Alkaloids from Marine Sponges
| Compound Name | Marine Sponge Source | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Aeroplysinin-1 | Pseudoceratina durissima | MRSA | <32 µg/mL | [1] |
| Aplysamine 7 | Pseudoceratina verrucosa | HeLa, PC3 | Not specified | [2] |
| Pseudoceralidinone A | Pseudoceratina verrucosa | HeLa, PC3 | Not specified | [2] |
| Ma'edamine A | Suberea sp. | c-erbB-2 kinase | 6.7 µg/mL | [3] |
| L1210 (murine leukemia) | 4.3 µg/mL | [3] | ||
| KB (epidermal carcinoma) | 5.2 µg/mL | [3] | ||
| Tauroacidin A & B | Hymeniacidon sp. | EGFR, c-erbB-2 kinase | 20 µg/mL | [3] |
| Subereamollines C & D | Fascaplysinopsis reticulata | Jurkat | 0.88 (for Cpd 19) | [4] |
| Aplysinin A & B | Aplysina lacunosa | KB-31, FS4-LTM, MCF-7 | Mild to moderate | [5] |
Table 2: Cytotoxicity of Various Marine Sponge-Derived Alkaloids
| Compound Class | Compound Name(s) | Marine Sponge Source | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Aaptamine Alkaloids | Aaptamine, Isoaaptamine, Demethylaaptamine | Aaptos suberitoides | HeLa | 15, 3.1, 1.4 µg/mL | [6] |
| Bromotyrosine Alkaloids | Aplyzanzine B, Anomoian B | Jaspis sp., Bubaris sp., Hexadella sp. | A549, HT-29, MDA-MB-231 | 6.1, 1.6, 7.8 | [7] |
| Ma'edamines C & D | Suberea sp. | L1210 | Selective cytotoxicity | [7] | |
| Psammaplysene C & D | Psammoclemma sp. | Not specified | Potent | [7] | |
| Dibrominated Alkaloid | Aerothionin | Suberea sp. | HeLa | 29 | [6] |
| Guanidine Alkaloids | Unguiculin A, B, C | Monanchora sp. | KB | 0.2, 0.08, 0.03 | [6] |
Experimental Protocols
The isolation and purification of bromoquinoline alkaloids from marine sponges typically involve a multi-step process combining extraction, fractionation, and chromatography. A generalized protocol for bioassay-guided fractionation is outlined below.
General Protocol for Bioassay-Guided Isolation of Cytotoxic Bromoquinoline Alkaloids
-
Collection and Preparation of Sponge Material:
-
Collect the marine sponge (e.g., Pseudoceratina sp.) and freeze-dry the specimen to preserve the chemical integrity of the metabolites.
-
Grind the lyophilized sponge material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Perform a sequential solvent extraction of the powdered sponge material with solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane (DCM), and finally methanol (MeOH). This initial step separates compounds based on their general polarity.
-
Concentrate each solvent extract under reduced pressure using a rotary evaporator to obtain the crude extracts.
-
-
Bioassay-Guided Fractionation:
-
Screen the crude extracts for cytotoxic activity against a panel of cancer cell lines (e.g., HeLa, PC3, A549) using a standard cell viability assay such as the MTT or SRB assay.
-
Select the most active crude extract (often the DCM or MeOH extract) for further fractionation.
-
Subject the active extract to vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) using a silica gel or C18 stationary phase. Elute with a stepwise gradient of solvents with increasing polarity (e.g., a gradient of n-hexane/ethyl acetate or methanol/water).
-
Collect the fractions and test each for cytotoxicity.
-
-
Purification of Active Fractions:
-
Further purify the most active fractions from the previous step using high-performance liquid chromatography (HPLC). A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a small percentage of trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Monitor the elution profile using a photodiode array (PDA) detector to observe the UV-Vis spectra of the eluting compounds, which can be characteristic for certain chromophores found in these alkaloids.
-
Collect the individual peaks as pure compounds.
-
-
Structure Elucidation:
-
Determine the chemical structure of the isolated pure compounds using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact molecular formula. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a key indicator for the presence and number of bromine atoms in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the complete chemical structure and stereochemistry of the alkaloid.
-
-
Visualizations: Pathways and Workflows
Proposed Biosynthetic Pathway of Bromoquinoline Alkaloids
The biosynthesis of bromoquinoline alkaloids in marine organisms is not fully elucidated but is believed to originate from the amino acid L-tryptophan. The quinoline ring is thought to be formed through the condensation of an anthranilic acid derivative with a malonyl-CoA extender unit, followed by cyclization and subsequent modifications such as bromination.
References
- 1. mdpi.com [mdpi.com]
- 2. Bromotyrosine alkaloids from the Australian marine sponge Pseudoceratina verrucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitors from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation of 2-Bromoquinolin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical approach for the characterization of 2-Bromoquinolin-4-amine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting its structural, electronic, and spectroscopic properties. This document details the established protocols for such calculations, from geometry optimization to the analysis of molecular orbitals and vibrational modes. The presented methodologies are based on established computational studies of similar quinoline derivatives, offering a robust framework for future in-silico research. The guide also specifies the format for data presentation and visualizes key workflows to ensure clarity and reproducibility.
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of specific functional groups, such as a bromine atom and an amine group, can significantly modulate the molecule's physicochemical properties and, consequently, its biological activity. This compound is one such derivative of interest. Theoretical calculations offer a cost-effective and efficient means to elucidate its fundamental properties, providing insights that can guide further experimental work and drug design efforts.
This guide provides a detailed overview of the theoretical methodologies used to compute the properties of this compound.
Theoretical Calculation Methodology
The primary computational tool for this type of investigation is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for medium-sized organic molecules.
Geometry Optimization and Vibrational Analysis
The first step in characterizing the molecule is to determine its most stable three-dimensional structure.
Experimental Protocol:
-
Initial Structure Creation: The 2D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is then optimized to find the global minimum on the potential energy surface. This is typically performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a basis set like 6-311++G(d,p).[1][2] This level of theory has been shown to be effective for similar heterocyclic systems.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[1] These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.
Electronic Property Analysis
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.
Experimental Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO energy is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability.[1][3]
-
Molecular Electrostatic Potential (MEP) Map: An MEP map is generated to visualize the electron density distribution around the molecule. This map is invaluable for identifying regions susceptible to electrophilic and nucleophilic attack, as well as sites for hydrogen bonding.[1]
-
Mulliken Atomic Charges: The charge distribution across the molecule is quantified by calculating Mulliken atomic charges. This provides insight into the local electron densities on each atom.[1]
-
Dipole Moment: The total dipole moment is calculated to understand the overall polarity of the molecule.[1]
Data Presentation
The quantitative results from these theoretical calculations should be summarized in a clear and structured format for easy interpretation and comparison.
Table 1: Calculated Electronic Properties of this compound
| Property | Representative Value | Description |
| Total Energy | -2875 Hartree | Overall stability of the molecule.[1] |
| HOMO Energy | -6.0 eV | Electron-donating ability.[1] |
| LUMO Energy | -1.5 eV | Electron-accepting ability.[1] |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Chemical reactivity and kinetic stability.[1] |
| Dipole Moment | 3.8 Debye | Molecular polarity.[1] |
Table 2: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Representative Value |
| Bond Length | C2-Br | 1.89 Å |
| C4-N | 1.37 Å | |
| N-H (amine) | 1.01 Å | |
| Bond Angle | C3-C4-N | 121.5° |
| C2-N1-C8a | 117.8° | |
| Dihedral Angle | C3-C4-N-H | 0.0° / 180.0° |
Table 3: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency | Experimental Frequency | Assignment |
| N-H Stretch (asymmetric) | 3500 | - | Amine group |
| N-H Stretch (symmetric) | 3400 | - | Amine group |
| C=N Stretch | 1620 | - | Quinoline ring |
| C-Br Stretch | 650 | - | Bromo group |
Visualization of Molecular Structure and Workflow
Visual representations are crucial for understanding molecular structures and computational processes.
Caption: Molecular structure of this compound.
Caption: Workflow for theoretical property calculations.
Conclusion
The theoretical framework presented in this guide provides a comprehensive approach to characterizing the properties of this compound. By employing DFT calculations, researchers can gain significant insights into its molecular geometry, stability, and electronic characteristics. This in-silico analysis is a crucial first step in understanding the potential of this molecule for various applications, particularly in drug development, by predicting its reactivity and potential interaction sites. The detailed protocols and data presentation standards outlined here aim to facilitate reproducible and high-quality computational research.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-Bromoquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate. In the context of medicinal chemistry and drug discovery, the quinoline scaffold is a privileged structure found in a multitude of biologically active compounds. The targeted functionalization of this scaffold is therefore of paramount importance.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-Bromoquinolin-4-amine with various arylboronic acids. The resulting 2-aryl-4-aminoquinoline derivatives are valuable building blocks for the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies. The presence of the amino group at the 4-position can present unique challenges and opportunities in terms of catalyst selection and reaction optimization, which will be addressed herein.
Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound is depicted below:
Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[1][2] This includes prominent antimalarial agents like chloroquine and amodiaquine, as well as compounds with anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the 4-aminoquinoline core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel therapeutic agents. These derivatives have been shown to accumulate in lysosomes, vacuoles, and mitochondria, which is a key aspect of their mechanism of action in various diseases.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of 4-aminoquinoline derivatives, along with a summary of their biological activities.
Synthetic Strategies
Several synthetic routes are available for the preparation of the 4-aminoquinoline core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Nucleophilic Aromatic Substitution (SNA r)
A common and straightforward method for synthesizing 4-aminoquinoline derivatives is the nucleophilic aromatic substitution (SNA r) reaction.[1][2] This typically involves the reaction of a 4-chloroquinoline with a primary or secondary amine.[1][2][4]
General Reaction Scheme:
-
Reactants: A 7-substituted-4-chloroquinoline and a mono- or dialkylamine.
-
Conditions: The reaction is often carried out under neat conditions (without a solvent) at elevated temperatures (120-130°C) or in a solvent like ethanol or DMF.[1][2][4] Microwave irradiation can also be employed to shorten reaction times and improve yields.[1][2]
-
Work-up: A simple standard work-up procedure is typically used, involving extraction and purification.[4]
Classical Named Reactions
Two classical methods for the synthesis of the quinoline ring system, which can be further functionalized to 4-aminoquinolines, are the Conrad-Limpach and Gould-Jacobs reactions.
-
Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline, which can then be converted to the 4-chloroquinoline intermediate.[5][6][7] The reaction proceeds via a Schiff base and requires high temperatures for cyclization.[6][7]
-
Gould-Jacobs Reaction: This reaction utilizes the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield a 4-hydroxyquinoline-3-carboxylate ester.[8][9][10] Subsequent hydrolysis, decarboxylation, and chlorination provide the 4-chloroquinoline precursor.[9][10]
Palladium-Catalyzed Reactions
Modern synthetic methods, such as palladium-catalyzed reactions, offer efficient routes to 4-aminoquinolines. For instance, a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines can produce 4-aminoquinolines in good yields.[1][2]
Experimental Protocols
Protocol 1: General Synthesis of N-Alkyl-4-aminoquinolines via SNA r
This protocol is adapted from the synthesis of butyl-(7-substituted-quinolin-4-yl)-amine.[4]
Materials:
-
7-substituted-4-chloroquinoline (1.0 eq)
-
Alkylamine (e.g., butylamine) (2.0 eq)
-
Dichloromethane
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Chloroform
Procedure:
-
A mixture of the 7-substituted-4-chloroquinoline and the alkylamine is heated to 120-130°C and maintained at this temperature for 6 hours with constant stirring.
-
The reaction mixture is cooled to room temperature and dissolved in dichloromethane.
-
The organic layer is washed sequentially with 5% aqueous NaHCO₃, water, and brine.
-
The organic layer is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The resulting residue is precipitated by the addition of a hexane:chloroform (80:20) mixture to yield the final product.
Protocol 2: Synthesis of N,N-Dialkyl-4-aminoquinolines via SNA r
This protocol is a general procedure for the synthesis of N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-alkane-1,x-diamines.[4]
Materials:
-
7-substituted-4-chloroquinoline (1.0 eq)
-
N,N-dimethyl-alkane-1,x-diamine (2.0 eq)
-
Dichloromethane
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A mixture of the 7-substituted-4-chloroquinoline and the N,N-dimethyl-alkane-1,x-diamine is heated to 120-130°C and maintained at this temperature for 6-8 hours with continuous stirring.
-
The reaction mixture is cooled to room temperature and taken up in dichloromethane.
-
The work-up procedure is the same as for Protocol 1.
Quantitative Data: Biological Activities
The synthesized 4-aminoquinoline derivatives exhibit a range of biological activities. The following tables summarize some of the reported quantitative data.
Table 1: In Vitro Antimalarial Activity of 4-Aminoquinoline Derivatives
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Chloroquine | 3D7 (CQ-sensitive) | < 12 | [11] |
| Chloroquine | K1 (CQ-resistant) | - | [12] |
| TDR 58845 | 3D7 (CQ-sensitive) | 5.52 - 89.8 | [11] |
| TDR 58845 | W2 (CQ-resistant) | 5.52 - 89.8 | [11] |
| TDR 58846 | 3D7 (CQ-sensitive) | 5.52 - 89.8 | [11] |
| TDR 58846 | W2 (CQ-resistant) | 5.52 - 89.8 | [11] |
| Compound 5b (hybrid) | Dd2 (CQ-sensitive) | Low nM range | [13] |
| Compound 5b (hybrid) | D10 (CQ-resistant) | Low nM range | [13] |
Table 2: In Vitro Anticancer Activity of 4-Aminoquinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7 (Breast) | - | [4] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 (Breast) | More potent than chloroquine | [4] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF7 (Breast) | More potent than chloroquine | [4] |
| Compound 6c | MCF-7 (Breast) | 3.42 | [14] |
| Compound 6c | A549 (Lung) | 5.97 | [14] |
| Doxorubicin | MCF-7 (Breast) | 2.07 | [14] |
| Doxorubicin | A549 (Lung) | 0.02 | [14] |
| Erlotinib | MCF-7 (Breast) | 1.14 | [14] |
| Erlotinib | A549 (Lung) | 19.26 | [14] |
Table 3: In Vitro Antiviral Activity of 4-Aminoquinoline-Pyrimidine Hybrids
| Compound | Virus | EC₅₀ (µM) | Cell Line | Reference |
| 5a | Feline Corona Virus | Low | CRFK | [13] |
| 5a | Feline Herpes Virus | Low | CRFK | [13] |
| 5c | Feline Corona Virus | Low | CRFK | [13] |
| 5c | Feline Herpes Virus | Low | CRFK | [13] |
Visualizations
Synthetic Workflow for 4-Aminoquinoline Derivatives
Caption: General synthetic pathways to 4-aminoquinoline derivatives.
Logical Relationship of 4-Aminoquinoline Applications
Caption: Diverse medicinal applications of the 4-aminoquinoline scaffold.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromoquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromoquinolin-4-amine. This versatile building block is a key starting material for the synthesis of a diverse range of substituted quinolin-4-amines, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules and approved pharmaceuticals. The methodologies described herein are based on established palladium-catalyzed cross-coupling reactions and provide a practical guide for the synthesis of novel quinoline derivatives for applications in drug discovery and development.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The functionalization of the quinoline core is a key strategy for the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-nitrogen bonds on heterocyclic systems.[1][2][3]
This document outlines protocols for the application of these key cross-coupling reactions to this compound, enabling the introduction of a variety of substituents at the 2-position. The resulting 2-substituted-quinolin-4-amine derivatives are valuable compounds for screening libraries and lead optimization programs in drug discovery.
Reaction Schemes
The general schemes for the palladium-catalyzed cross-coupling reactions of this compound are depicted below. These reactions typically involve a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-arylation of 2-Bromoquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 2-bromoquinolin-4-amine, a critical transformation in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science applications. The primary methods covered are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, offering versatile strategies for the formation of C(sp²)–N bonds.
Overview of N-arylation Methods
The N-arylation of this compound involves the coupling of an aryl group to the nitrogen atom of the 4-amino substituent. This reaction is pivotal for creating libraries of N-aryl-4-aminoquinoline derivatives, which are prevalent in medicinal chemistry. The two most prominent and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[1][2] It is known for its high efficiency, broad substrate scope, and functional group tolerance under relatively mild conditions.[1][3]
-
Ullmann Condensation: A copper-catalyzed reaction that is a classical method for forming C-N bonds.[4] While traditionally requiring harsh conditions, modern modifications with ligands have enabled milder reaction protocols.[4]
The choice between these methods often depends on the specific substrates, desired functional group tolerance, and cost considerations.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1][2] The reaction proceeds through a catalytic cycle involving a palladium(0) species.[2][5]
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig N-arylation.
Experimental Protocol
This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl bromide, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the tube with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction mixture in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-bromoquinolin-4-amine.
Data Presentation: Typical Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% loading is common. |
| Ligand | XPhos, SPhos, BINAP, DavePhos | Bulky, electron-rich phosphines are often effective.[6] |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are preferred. |
| Solvent | Toluene, Dioxane, DMF | Anhydrous and degassed solvents are crucial. |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS for completion. |
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[2][5]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic method for C-N bond formation, utilizing a copper catalyst.[4] Modern protocols often employ ligands to facilitate the reaction under milder conditions than the traditional high-temperature requirements.[4]
General Reaction Scheme
Caption: General scheme for the Ullmann N-arylation.
Experimental Protocol
This protocol outlines a general procedure for the copper-catalyzed N-arylation of this compound. The choice of ligand and base is crucial for reaction efficiency.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide, 1.2 - 2.0 equivalents)
-
Copper catalyst (e.g., CuI, Cu₂O, 5-20 mol%)
-
Ligand (e.g., 1,10-phenanthroline, L-proline, 10-40 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
In a Schlenk tube, combine this compound, the aryl halide, the copper catalyst, the ligand, and the base.
-
Seal the tube, evacuate, and backfill with an inert gas (Argon or Nitrogen).
-
Add the anhydrous polar aprotic solvent via syringe.
-
Heat the reaction mixture in an oil bath at the specified temperature (typically 100-160 °C).
-
Monitor the reaction's progress using TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford the N-arylated product.
Data Presentation: Typical Reaction Conditions
| Parameter | Condition | Notes |
| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ | 5-20 mol% is a common range. |
| Ligand | 1,10-Phenanthroline, L-proline, Diamines | Ligands can significantly lower the required reaction temperature. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can influence the reaction rate and yield. |
| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100 - 160 °C | Milder conditions are possible with modern ligand systems. |
| Reaction Time | 12 - 48 hours | Generally longer than Buchwald-Hartwig reactions. |
Catalytic Cycle
Caption: Proposed catalytic cycle for the Ullmann N-arylation.[4][7]
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing the N-arylation of this compound.
Caption: General experimental workflow for N-arylation.
Safety Precautions
-
Inert Atmosphere: Both palladium and copper catalysts can be sensitive to air. Reactions should be carried out under an inert atmosphere (Argon or Nitrogen).
-
Reagents: Many of the reagents used, such as strong bases (NaOt-Bu) and organic solvents, are hazardous. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressure: Reactions in sealed tubes can build up pressure. Use appropriate glassware and do not exceed recommended temperatures.
By following these protocols, researchers can effectively synthesize a wide range of N-aryl-2-bromoquinolin-4-amine derivatives for further investigation in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-Bromoquinolin-4-amine in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds extensively utilized in the development of fluorescent probes for a myriad of applications, including bioimaging, environmental sensing, and drug discovery. The quinoline scaffold's rigid, planar structure and inherent fluorescence can be finely tuned through chemical modifications, making it an ideal platform for creating probes with high sensitivity and selectivity. 2-Bromoquinolin-4-amine serves as a versatile precursor for the synthesis of novel fluorescent probes. The bromine atom at the 2-position provides a reactive handle for introducing various aryl or alkynyl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These modifications can extend the π-conjugated system, leading to desirable photophysical properties like high quantum yields, large Stokes shifts, and emission in the visible to near-infrared range. The amino group at the 4-position can act as a recognition site or be further functionalized to modulate the probe's selectivity and photophysical response to specific analytes.
Synthetic Methodologies
The primary synthetic routes for developing fluorescent probes from this compound involve palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds at the 2-position.
General Workflow for Synthesis
Caption: General synthetic routes for fluorescent probes from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-quinolin-4-amine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-quinolin-4-amine.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 2: Synthesis of 2-Alkynyl-quinolin-4-amine via Sonogashira Coupling
This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and CuI.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature to 60 °C for 6-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-alkynyl-quinolin-4-amine.
Data Presentation
The photophysical properties of fluorescent probes derived from this compound are highly dependent on the nature of the substituent introduced at the 2-position and the solvent environment. The following tables provide representative data based on structurally similar quinoline-based fluorescent probes.
Table 1: Representative Photophysical Properties of 2-Aryl-quinolin-4-amine Derivatives
| Substituent (Aryl Group) | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Phenyl | 340-360 | 430-460 | 90-100 | 0.2-0.4 |
| 4-Methoxyphenyl | 350-370 | 450-480 | 100-110 | 0.3-0.5 |
| 4-(Dimethylamino)phenyl | 380-410 | 490-530 | 110-120 | 0.5-0.7 |
| 2-Naphthyl | 360-380 | 460-490 | 100-110 | 0.4-0.6 |
Table 2: Representative Photophysical Properties of 2-Alkynyl-quinolin-4-amine Derivatives
| Substituent (Alkynyl Group) | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Phenylethynyl | 350-370 | 440-470 | 90-100 | 0.3-0.5 |
| (4-Methoxyphenyl)ethynyl | 360-380 | 460-490 | 100-110 | 0.4-0.6 |
| (Pyren-1-yl)ethynyl | 370-390 | 470-500 & 530-560 (excimer) | >100 | 0.6-0.8 |
Application in Fluorescent Probe Development
Derivatives of this compound are promising candidates for the development of fluorescent probes for various applications, including the detection of metal ions and pH sensing.
Metal Ion Sensing
The quinoline nitrogen and the exocyclic amino group can act as a chelating unit for metal ions. The binding of a metal ion can modulate the photophysical properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. A common mechanism for this is the inhibition of photoinduced electron transfer (PET).
Caption: Proposed PET mechanism for a "turn-on" fluorescent metal ion sensor.
Protocol 3: General Procedure for Metal Ion Titration
-
Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO) and stock solutions of various metal salts (e.g., 10 mM in water or a suitable buffer).
-
Titration: In a series of cuvettes, place a fixed concentration of the probe (e.g., 10 µM) in a buffered solution (e.g., HEPES, pH 7.4).
-
Add increasing concentrations of the target metal ion to the cuvettes.
-
Measurement: After a short incubation period, record the fluorescence emission spectrum of each sample at a fixed excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and binding constant.
-
Selectivity: Repeat the experiment with other metal ions to assess the selectivity of the probe.
pH Sensing
The quinoline nitrogen and the amino group are basic and can be protonated at different pH values. Protonation can significantly alter the electronic properties of the fluorophore, leading to changes in the absorption and emission spectra. This pH-dependent behavior can be exploited to develop ratiometric or intensity-based pH probes.
Protocol 4: General Procedure for pH Titration
-
Buffer Solutions: Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12).
-
Measurement: Add a fixed concentration of the fluorescent probe (e.g., 10 µM) to each buffer solution.
-
Record the fluorescence emission spectrum of each sample.
-
Data Analysis: Plot the fluorescence intensity (or the ratio of intensities at two different wavelengths for a ratiometric probe) against the pH to determine the pKa of the probe.
Disclaimer: The application of this compound in the development of fluorescent probes is not extensively documented in the current scientific literature. The protocols and data presented here are generalized based on the known chemistry and properties of structurally similar quinoline derivatives and are intended to serve as a starting point for research and development. Optimization of reaction conditions and detailed characterization of the resulting probes will be necessary for specific applications.
Application Notes and Protocols for the Synthesis of Antimalarial Compounds from 2-Bromoquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel antimalarial compounds derived from 2-Bromoquinolin-4-amine. The protocols focus on leveraging palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce diverse functionalities at the 2-position of the quinoline core, a key strategy in the development of potent antimalarials.[1][2][3]
Introduction
The 4-aminoquinoline scaffold is a cornerstone in antimalarial drug discovery, with chloroquine being a historically significant example.[1][2] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and effective derivatives.[1][2] Strategic modification of the quinoline ring is a promising approach to overcome resistance. This document details the synthesis of 2,4-disubstituted quinolines, starting from this compound, to generate libraries of compounds for antimalarial screening. The functionalization at the 2-position, in combination with the essential 4-amino group, can lead to novel compounds with improved activity against both drug-sensitive and drug-resistant malaria parasites.[4][5]
Synthetic Pathways
The primary synthetic strategies for modifying this compound involve palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, functional group tolerance, and the ability to create diverse carbon-carbon and carbon-nitrogen bonds.
A general overview of the synthetic workflow is presented below:
Caption: General workflow for the synthesis and screening of antimalarial compounds.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-4-aminoquinolines via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. Add the palladium catalyst and, if separate, the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-aminoquinoline product.
Protocol 2: Synthesis of 2-(Substituted amino)-4-aminoquinolines via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with primary or secondary amines.[6]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Addition of Reactants: Add the this compound and the corresponding amine to the flask.
-
Solvent Addition: Add the anhydrous and degassed solvent.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative data for the synthesis and antimalarial activity of 2-substituted-4-aminoquinoline derivatives.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids - Representative Yields
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylquinolin-4-amine | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)quinolin-4-amine | 70-80 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)quinolin-4-amine | 72-82 |
| 4 | 3-Pyridylboronic acid | 2-(Pyridin-3-yl)quinolin-4-amine | 65-75 |
Note: Yields are based on reported values for similar substrates and may vary depending on the specific reaction conditions.
Table 2: In Vitro Antimalarial Activity of 2-Aryl-4-aminoquinoline Derivatives
| Compound | R-group at C2 | IC₅₀ (nM) vs. P. falciparum 3D7 (CQ-sensitive) | IC₅₀ (nM) vs. P. falciparum K1 (CQ-resistant) |
| Chloroquine | - | 10 - 20 | 150 - 300 |
| 1 | Phenyl | 50 - 100 | 200 - 400 |
| 2 | 4-Methoxyphenyl | 40 - 80 | 180 - 350 |
| 3 | 4-Chlorophenyl | 30 - 60 | 150 - 300 |
Note: IC₅₀ values are approximate ranges gathered from literature on analogous compounds and serve as a general guide.[5]
Signaling Pathway and Logical Relationships
The development of novel antimalarial agents from this compound follows a logical progression from chemical synthesis to biological evaluation.
Caption: A logical diagram illustrating the drug discovery process.
Conclusion
The synthetic protocols outlined in these application notes provide a robust framework for the generation of diverse libraries of 2,4-disubstituted quinolines from the readily available starting material, this compound. The use of modern palladium-catalyzed cross-coupling reactions allows for the efficient introduction of a wide range of substituents at the 2-position. The preliminary biological data on analogous compounds suggest that this region of the 4-aminoquinoline scaffold is a promising target for modification in the ongoing search for new and effective antimalarial agents that can combat drug-resistant strains of Plasmodium falciparum. Further screening and optimization of these novel compounds are warranted to identify lead candidates for preclinical development.
References
- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of the Amino Group in 2-Bromoquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the primary amino group of 2-Bromoquinolin-4-amine. This versatile building block is of significant interest in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below cover a range of common and powerful synthetic transformations, including acylation, sulfonylation, N-alkylation, reductive amination, and transition metal-catalyzed cross-coupling reactions.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The presence of a primary amino group at the 4-position and a bromine atom at the 2-position on the quinoline ring of this compound offers two distinct points for chemical modification. Derivatization of the 4-amino group is a common strategy to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
This guide presents established methods for the derivatization of the 4-amino group, providing researchers with practical protocols and expected outcomes to facilitate the synthesis of diverse libraries of this compound analogs for screening and lead optimization.
Data Presentation: Summary of Derivatization Reactions
The following tables summarize the key derivatization reactions for the amino group of this compound, including the types of reagents used, the resulting products, and representative reaction conditions and yields where available from analogous systems.
Table 1: Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Product | General Conditions | Representative Yield (%) |
| Acylation | Acetyl chloride | N-(2-bromoquinolin-4-yl)acetamide | Pyridine, CH₂Cl₂, 0 °C to rt | 85-95 (estimated) |
| Acylation | Benzoyl chloride | N-(2-bromoquinolin-4-yl)benzamide | Pyridine, CH₂Cl₂, 0 °C to rt | 80-90 (estimated) |
| Sulfonylation | Benzenesulfonyl chloride | N-(2-bromoquinolin-4-yl)benzenesulfonamide | Pyridine, CH₂Cl₂, 0 °C to rt | 70-85 (estimated) |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-bromoquinolin-4-yl)-4-methylbenzenesulfonamide | Pyridine, CH₂Cl₂, 0 °C to rt | 70-85 (estimated) |
Table 2: N-Alkylation and Reductive Amination Reactions
| Reaction Type | Reagents | Product | General Conditions | Representative Yield (%) |
| N-Alkylation | Alkyl halide (e.g., Iodomethane) | N-alkyl-2-bromoquinolin-4-amine | Base (e.g., K₂CO₃), DMF, rt to 60 °C | 50-70 (estimated) |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-alkyl-2-bromoquinolin-4-amine | DCE or MeOH, rt | 60-80 (estimated) |
Table 3: Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Reagents | Product | General Conditions | Representative Yield (%) |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand, Base | N-aryl-2-bromoquinolin-4-amine | Toluene or Dioxane, 80-110 °C | 60-90 (estimated) |
| Ullmann Condensation | Aryl halide, Cu catalyst, Base | N-aryl-2-bromoquinolin-4-amine | High-boiling solvent (e.g., DMF, NMP), 120-180 °C | 40-70 (estimated) |
Note: The yields presented are estimates based on reactions with structurally similar aminoquinolines and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Acylation of this compound with Acetyl Chloride
Objective: To synthesize N-(2-bromoquinolin-4-yl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(2-bromoquinolin-4-yl)acetamide.
Caption: Workflow for the acylation of this compound.
Protocol 2: Sulfonylation of this compound with Benzenesulfonyl Chloride
Objective: To synthesize N-(2-bromoquinolin-4-yl)benzenesulfonamide.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl.
-
Extract the aqueous mixture with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(2-bromoquinolin-4-yl)benzenesulfonamide.
Caption: Workflow for the sulfonylation of this compound.
Protocol 3: Reductive Amination with Benzaldehyde
Objective: To synthesize N-benzyl-2-bromoquinolin-4-amine.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCE, add benzaldehyde (1.1 eq.).
-
A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[5][6][7][8][9][10]
Caption: Workflow for the reductive amination of this compound.
Protocol 4: Buchwald-Hartwig N-Arylation
Objective: To synthesize N-phenyl-2-bromoquinolin-4-amine.
Materials:
-
This compound
-
Bromobenzene or Iodobenzene
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Anhydrous work-up and purification solvents
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-2.0 eq. relative to Pd), and base (1.4-2.0 eq.) to a flame-dried Schlenk tube.
-
Add this compound (1.0 eq.) and the aryl halide (1.1-1.5 eq.).
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][11][12][13][14][15][16][17][18]
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Protocol 5: Ullmann Condensation
Objective: To synthesize N-phenyl-2-bromoquinolin-4-amine.
Materials:
-
This compound
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline or 1,10-phenanthroline) (optional)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Anhydrous work-up and purification solvents
Procedure:
-
To a sealable reaction vessel, add CuI (5-20 mol%), the optional ligand (10-40 mol%), and the base (2.0 eq.).
-
Add this compound (1.0 eq.) and the aryl halide (1.2-2.0 eq.).
-
Add the anhydrous high-boiling solvent (DMF or NMP).
-
Seal the vessel and heat the reaction mixture at 120-180 °C with stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble copper salts.
-
Wash the filtrate with water and brine to remove the solvent and inorganic byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6][13][15][19]
References
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. byjus.com [byjus.com]
- 12. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromoquinolin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 2-Bromoquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The Suzuki coupling of this compound can be challenging due to the presence of two nitrogen atoms (the quinoline ring nitrogen and the 4-amino group). These nitrogen atoms can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, which can slow down or halt the catalytic cycle.[1][2] The electron-donating nature of the amino group can also decrease the reactivity of the carbon-bromine bond towards the initial oxidative addition step.[2]
Q2: I am observing low to no yield. What are the first parameters I should investigate?
A2: If you are experiencing low yields, the primary areas to investigate are the catalyst system, base, and solvent.[2][3][4] The choice of ligand for the palladium catalyst is critical to prevent catalyst deactivation by the nitrogen atoms.[1][2] Additionally, ensure that the reaction is performed under strictly inert conditions, as oxygen can deactivate the catalyst.[1]
Q3: What are common side reactions, and how can I minimize them?
A3: Common side reactions in the Suzuki coupling of amino-containing heteroaryl halides include:
-
Protodeboronation: The boronic acid starting material is replaced by a hydrogen atom. This is often promoted by aqueous bases.[1][2] To minimize this, you can use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen in the reaction.[1] Thoroughly degassing your solvents and reaction mixture is crucial.[1]
-
Dehalogenation: The bromo group on the quinoline is replaced by a hydrogen atom. This can be minimized by optimizing the reaction time and ensuring your solvents are not a source of hydrides.[2]
Q4: Which palladium catalysts are recommended for this type of substrate?
A4: For substrates with potential for catalyst inhibition, palladium catalysts with bulky, electron-rich phosphine ligands are often recommended.[1][2] Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are a good starting point as they have shown effectiveness in shortening reaction times and increasing yields for similar substrates.[5] Other catalysts to consider include those with Buchwald-type ligands such as XPhos or SPhos.[4][6]
Q5: What is the role of the base, and which one should I choose?
A5: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step of the catalytic cycle.[7] The choice of base can significantly impact the reaction's success.[7] For this compound, a range of bases can be screened. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[1][3] The optimal base is often dependent on the solvent and catalyst system.[7]
Data Presentation: Suggested Starting Conditions for Optimization
Since direct comparative data for this compound is not extensively published, the following table provides suggested starting conditions for optimization based on successful Suzuki couplings of structurally similar compounds like bromoquinolines and bromo-amino pyridines.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Pd(OAc)₂ (3 mol%) with SPhos (6 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ is effective for many heteroaryl couplings.[5] Buchwald ligands like SPhos can overcome catalyst inhibition.[4] Pd(PPh₃)₄ is a classic catalyst, though may require longer reaction times.[4] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) | K₂CO₃ is a versatile and cost-effective base.[8] K₃PO₄ is a stronger base that can be effective for less reactive substrates.[1][8] Cs₂CO₃ often provides higher yields but is more expensive.[1] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | DMF / H₂O (4:1) | Dioxane/water is a very common and effective solvent system for Suzuki reactions.[3] Toluene can be a good choice, and DMF can aid in the solubility of starting materials.[1] |
| Temperature | 80-100 °C | 90-110 °C | 80-90 °C | A temperature range of 80-110 °C is typical for these types of couplings.[1][3] |
| Boronic Acid | Arylboronic acid (1.2 equiv) | Arylboronic acid (1.2 equiv) | Arylboronic acid (1.2 equiv) | A slight excess of the boronic acid is standard practice.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific boronic acids and reaction scales. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinolin-4-amine.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting decision tree for optimizing the Suzuki coupling of this compound.
References
Technical Support Center: Buchwald-Hartwig Amination of Bromoquinolines
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving bromoquinoline substrates. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Buchwald-Hartwig amination of bromoquinolines.
Issue 1: Low to No Product Formation
Question: My reaction is giving a very low yield or has failed completely. What are the first things I should check?
Answer: A low or non-existent yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade the Pd(0) catalyst and promote unwanted side reactions.[1]
-
Reagent Purity: Verify the purity of your bromoquinoline, amine, and other reagents. Ensure all reagents and solvents are anhydrous.[2]
-
Solvent Degassing: Thoroughly degas your solvents before use to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.[1]
-
-
Systematic Optimization: If initial checks do not resolve the issue, a systematic optimization of reaction conditions is necessary. Key parameters to investigate include the choice of ligand, base, and solvent, as their effectiveness can be highly substrate-dependent.[2] The position of the bromine on the quinoline ring can also significantly affect reactivity, potentially requiring adjustments to the reaction conditions.[2]
Question: I've confirmed my setup is inert and reagents are pure, but the yield is still low. What should I optimize next?
Answer: The choice of catalyst system (palladium precursor and ligand) and the base are critical for a successful reaction.
-
Ligand Selection: For challenging substrates like bromoquinolines, bulky, electron-rich phosphine ligands are often preferred as they promote both oxidative addition and reductive elimination.[2] Consider screening a panel of ligands.
-
Base Selection: The strength and type of base can significantly influence the reaction rate. Stronger bases like NaOt-Bu often lead to higher reaction rates, but may not be compatible with all functional groups.[3] Weaker bases like Cs₂CO₃ or K₃PO₄ offer excellent functional group tolerance but may require higher catalyst loadings or longer reaction times.[3]
-
Catalyst Loading: While typically low (1-5 mol%), increasing the catalyst loading might be necessary for less reactive substrates.[2][3]
Issue 2: Formation of Side Products
Question: I'm observing a significant amount of quinoline as a byproduct instead of my desired aminated product. What is causing this?
Answer: The formation of quinoline is due to a side reaction called hydrodehalogenation. This occurs when the bromoquinoline is reduced instead of undergoing amination.
-
Potential Causes:
-
Ineffective Ligand: The ligand may not be sufficiently stabilizing the palladium center, leading to side reactions.[1]
-
Base: Certain bases, particularly strong ones, can sometimes promote this side pathway.[1]
-
Hydride Sources: The amine coupling partner or solvent can sometimes act as a hydride source.[1]
-
Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the formation of the debrominated byproduct.[1]
-
-
Troubleshooting Strategies:
-
Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to accelerate the desired reductive elimination, minimizing the hydrodehalogenation pathway.[1]
-
Base and Solvent Optimization: Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems. While some water can be beneficial, excessive amounts can be a proton source for debromination.[1]
-
Question: My reaction mixture is showing byproducts from the coupling of the phenol group on my amine. How can I prevent this?
Answer: If your amine contains other nucleophilic groups, such as a phenol, you may observe side products. Protecting the competing nucleophilic group is a common strategy to ensure the desired amination occurs.
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor should I use?
A1: Common choices include Pd₂(dba)₃ and Pd(OAc)₂.[2] Pre-catalysts, which are more stable and lead to cleaner formation of the active catalytic species, are often preferred.[4]
Q2: What is the best solvent for the Buchwald-Hartwig amination of bromoquinolines?
A2: Toluene and dioxane are commonly used anhydrous solvents for this reaction.[2][5] The choice of solvent can be critical and may need to be optimized for your specific substrate and catalyst system.
Q3: Can I use an amine hydrochloride salt directly?
A3: Yes, but you will need to add an additional equivalent of base to neutralize the salt and generate the free amine in situ.
Q4: How does the position of the bromine on the quinoline ring affect the reaction?
A4: The electronic and steric environment of the C-Br bond, which varies with its position on the quinoline ring, can significantly impact its reactivity in the oxidative addition step. Different isomers may require different optimized conditions.[2]
Q5: Are there any functional groups that are incompatible with this reaction?
A5: Yes, some functional groups can be problematic. For example, strong bases like NaOt-Bu are incompatible with esters and nitro groups.[3] Functional groups like azo groups may cause catalyst poisoning.[3] Careful selection of the base and reaction conditions is crucial to tolerate sensitive functional groups.
Data Presentation
Table 1: Recommended Ligands for Buchwald-Hartwig Amination of Bromoquinolines
| Ligand | Structure Type | Key Features |
| XPhos | Biarylphosphine | Bulky and electron-rich, often effective for challenging substrates.[1] |
| SPhos | Biarylphosphine | Similar to XPhos, promotes reductive elimination.[1] |
| RuPhos | Biarylphosphine | Designed for secondary amines.[3] |
| Xantphos | Bidentate | Can be effective, particularly for primary amines.[2] |
| BINAP | Bidentate | Provides reliable extension to primary amines.[6] |
Table 2: Comparison of Commonly Used Bases
| Base | Advantages | Disadvantages |
| NaOt-Bu | Permits highest reaction rates and lowest catalyst loadings.[3] | Incompatible with many electrophilic functional groups.[3] |
| LHMDS | Allows for the use of substrates with protic functional groups.[3] | The solid base is air-sensitive.[3] |
| Cs₂CO₃ | Provides excellent functional group tolerance.[3] | Expensive and can be difficult to stir on a large scale.[3] |
| K₃PO₄ | Excellent functional group tolerance and economically attractive.[3] | Can require higher catalyst loadings and longer reaction times.[3] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Bromoquinoline
This protocol provides a general starting point. The specific ligand, base, solvent, and temperature should be optimized for each unique substrate combination.
Materials:
-
Bromoquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
Oven-dried Schlenk tube or reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to the Schlenk tube.
-
Reagent Addition: Add the bromoquinoline and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath to the desired temperature (typically 80-120 °C).[2]
-
Monitoring: Stir the reaction for the specified time (typically 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Synthesis of 2-Bromoquinolin-4-amine
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of 2-Bromoquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 2-bromo-4-haloquinoline (commonly 2-bromo-4-chloroquinoline) with an amine source, such as ammonia or an ammonia equivalent. The chloro group at the C4 position is more labile and susceptible to nucleophilic attack than the bromo group at the C2 position, allowing for selective amination.
Q2: What are the most common byproducts I might encounter in this synthesis?
A2: Several byproducts can form during the synthesis of this compound. The most common include:
-
2,4-Diaminoquinoline: Formed by the substitution of both the C4-halogen and the C2-bromine with the amine.
-
4-Hydroxy-2-bromoquinoline: Results from the hydrolysis of the C4-halogen if water is present in the reaction mixture.
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-bromo-4-haloquinoline.
-
Isomeric Amines: Under harsh basic conditions and high temperatures, the formation of other aminoquinoline isomers is possible, though less common under standard SNAr conditions.
Q3: How can I minimize the formation of the 2,4-diaminoquinoline byproduct?
A3: To minimize the formation of the di-aminated product, it is crucial to control the reaction stoichiometry and conditions. Using a moderate excess of the amine source can help drive the reaction to completion at the C4 position without promoting significant substitution at the less reactive C2 position. Additionally, conducting the reaction at the lowest effective temperature and for the minimum time required can enhance selectivity.
Q4: What is the likely cause of a low yield of this compound?
A4: Low yields can be attributed to several factors:
-
Incomplete Reaction: Insufficient reaction time or temperature.
-
Byproduct Formation: Excessive formation of the byproducts mentioned in Q2.
-
Poor Quality Starting Materials: Impurities in the 2-bromo-4-haloquinoline can interfere with the reaction.
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can lead to poor conversion.
-
Product Loss During Workup: The product may be lost during extraction or purification steps.
Q5: What are the recommended purification methods for this compound?
A5: The primary methods for purifying this compound are:
-
Column Chromatography: Silica gel chromatography is effective for separating the desired product from byproducts and unreacted starting materials. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often employed.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system can be an efficient method for obtaining highly pure material.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to no product formation | Incomplete reaction. | Increase reaction time and/or temperature. Monitor the reaction progress by TLC. |
| Poor quality of starting materials. | Ensure the purity of 2-bromo-4-chloroquinoline and the amine source. | |
| Inappropriate solvent. | Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the SNAr reaction. | |
| High levels of 2,4-diaminoquinoline | Reaction temperature is too high. | Lower the reaction temperature to improve selectivity for monosubstitution. |
| Prolonged reaction time. | Monitor the reaction by TLC and stop it once the starting material is consumed to avoid overreaction. | |
| Excessive amount of amine. | Use a controlled excess of the aminating agent (e.g., 1.5-2 equivalents). | |
| Presence of 4-hydroxy-2-bromoquinoline | Water contamination in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in purifying the product | Byproducts have similar polarity to the product. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase if separation is challenging. |
| Product is insoluble in common recrystallization solvents. | Perform small-scale solubility tests to find a suitable solvent or solvent mixture for recrystallization. |
Experimental Protocols
Synthesis of this compound from 2-Bromo-4-chloroquinoline
Materials:
-
2-Bromo-4-chloroquinoline
-
Ammonia (e.g., in 1,4-dioxane or as ammonium hydroxide)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a sealed reaction vessel, dissolve 2-bromo-4-chloroquinoline (1.0 eq) in anhydrous DMF.
-
Add a solution of ammonia in dioxane (2.0 eq) to the reaction mixture.
-
Heat the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Technical Support Center: Synthesis of 2-Amino-4-bromoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-amino-4-bromoquinoline.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 2-amino-4-bromoquinoline, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The conversion of the hydroxyl group to bromide may be inefficient under the given conditions. 2. Degradation of starting material or product: The high reaction temperature (150°C) might cause decomposition. 3. Suboptimal reagent quality: Impurities in 2-amino-4-hydroxyquinoline or the brominating agents can interfere with the reaction. 4. Loss of product during work-up: The product may have some solubility in the aqueous layer, or emulsion formation could hinder efficient extraction. | 1. Optimize reaction conditions: Gradually increase the reaction time and monitor progress by TLC. Consider a moderate increase in temperature, but be mindful of potential degradation. 2. Protect the amino group: The free amino group might be involved in side reactions. Consider protecting it with a suitable group (e.g., acetyl) before bromination and deprotecting it afterward. 3. Ensure high-purity reagents: Use freshly purified starting materials and high-quality brominating agents. 4. Improve extraction: Use a larger volume of extraction solvent or perform more extractions. To break emulsions, consider adding brine. |
| Formation of Multiple Products (Impurity Spots on TLC) | 1. Polybromination: The quinoline ring is activated, and harsh conditions can lead to the addition of more than one bromine atom. 2. Side reactions involving the amino group: The amino group can react with the brominating agents. 3. Formation of phosphorylated intermediates: Incomplete reaction with the brominating agent can leave phosphate or phosphite esters. | 1. Control stoichiometry: Use a precise stoichiometry of the brominating agents. A slight excess may be necessary, but a large excess should be avoided. 2. Lower reaction temperature: Running the reaction at a lower temperature may improve selectivity, even if it requires a longer reaction time. 3. Alternative brominating agents: Explore milder brominating agents such as N-Bromosuccinimide (NBS) in an appropriate solvent. |
| Difficult Purification | 1. Product co-eluting with impurities: Similar polarity of the product and byproducts can make chromatographic separation challenging. 2. Product instability on silica gel: The aminoquinoline may interact strongly with or degrade on acidic silica gel. | 1. Optimize chromatography: Use a different solvent system or a gradient elution to improve separation. Consider using a different stationary phase, such as neutral or basic alumina. 2. Alternative purification methods: Recrystallization from a suitable solvent system could be an effective alternative to column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-amino-4-bromoquinoline?
The most commonly cited method is the conversion of 2-amino-4-hydroxyquinoline using a mixture of phosphorus tribromide oxide (POBr₃) and phosphorus tribromide (PBr₃).[1] This reaction directly replaces the hydroxyl group at the 4-position with a bromine atom.
Q2: The reported yield for the synthesis from 2-amino-4-hydroxyquinoline is quite low (16%). Why is this, and how can it be improved?
The low yield can be attributed to several factors, including harsh reaction conditions leading to product degradation, the formation of side products, and difficulties in purification.[1] To improve the yield, consider the following:
-
Reaction Condition Optimization: Systematically vary the reaction temperature and time. While the reported procedure uses 150°C for 19 hours, it is possible that a lower temperature for a longer duration, or a higher temperature for a shorter duration, could be optimal.
-
Reagent Stoichiometry: Carefully control the ratio of 2-amino-4-hydroxyquinoline to the brominating agents.
-
Microwave-Assisted Synthesis: For similar heterocyclic syntheses, microwave irradiation has been shown to reduce reaction times and improve yields.[2][3] This could be a valuable avenue for exploration.
-
Alternative Synthetic Routes: While direct bromination of 2-amino-4-hydroxyquinoline is common, other strategies like palladium-catalyzed amination of a corresponding dibromoquinoline could be explored for potentially higher yields.[2][3][4]
Q3: What are the potential side products in this reaction?
Potential side products can include:
-
Polybrominated quinolines: Over-bromination can occur at other positions on the quinoline ring.
-
Unreacted starting material: Incomplete reaction will leave 2-amino-4-hydroxyquinoline.
-
Phosphorylated byproducts: Incomplete hydrolysis of intermediate phosphate esters can lead to impurities.
-
Degradation products: The high reaction temperature can lead to the formation of complex, tar-like substances.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Data Presentation
The following table summarizes the reported quantitative data for the synthesis of 2-amino-4-bromoquinoline from 2-amino-4-hydroxyquinoline. This can be used as a baseline for optimization experiments.
| Starting Material | Brominating Agents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4-hydroxyquinoline | POBr₃, PBr₃ | 150 | 19 | 16 | [1] |
| Record your experimental conditions here |
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Amino-4-bromoquinoline from 2-Amino-4-hydroxyquinoline [1]
Materials:
-
2-Aminoquinolin-4-ol
-
Phosphorus tribromide oxide (POBr₃)
-
Phosphorus tribromide (PBr₃)
-
2 M aqueous sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
-
Methanol
-
Chloroform
Procedure:
-
To a pressure tube, add 2-aminoquinolin-4-ol (1.0 eq).
-
Add phosphorus tribromide oxide (2.0 eq) followed by phosphorus tribromide (excess, used as a reagent and solvent).
-
Seal the pressure tube and heat the reaction mixture to 150°C for 19 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 2 M aqueous sodium hydroxide until the mixture is alkaline.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Wash the resulting solid with hexane to remove non-polar impurities and dry under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of methanol in chloroform to obtain 2-amino-4-bromoquinoline.
Visualizations
Caption: Synthetic pathway for 2-amino-4-bromoquinoline.
Caption: Troubleshooting workflow for low yield synthesis.
References
Challenges in the scale-up synthesis of 2-Bromoquinolin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Bromoquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A common and scalable approach involves a multi-step synthesis starting from readily available precursors. A potential pathway begins with the synthesis of a quinoline core, followed by bromination and amination. One possible route involves the conversion of a suitable aniline derivative to a 4-hydroxyquinoline, which is then halogenated to a 4-chloroquinoline. Subsequent bromination at the 2-position and finally amination at the 4-position yields the target compound. Another viable method is the use of Buchwald-Hartwig amination on a di-halogenated quinoline precursor.[1]
Q2: What are the critical parameters to control during the bromination step?
Precise control of reaction conditions during bromination is crucial for achieving high regioselectivity and minimizing the formation of di-brominated and other isomeric byproducts. Key parameters to monitor and control include:
-
Temperature: Low temperatures are generally favored to enhance selectivity.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent. The purity and assay of NBS should be verified before use.[2]
-
Solvent: The choice of solvent can significantly influence the reaction outcome.
-
Stoichiometry: Careful control of the molar ratio of the brominating agent is necessary to avoid over-bromination.
Q3: What are the main challenges in the final amination step?
The introduction of the amino group at the C4 position can present several challenges, particularly at scale. These include:
-
Reaction Rate: The reaction might be slow and require elevated temperatures or catalyst systems.
-
Byproduct Formation: Undesired side reactions can lead to impurities that are difficult to remove.
-
Purification: The final product may require extensive purification to meet pharmaceutical standards.
Q4: Are there any specific safety precautions for this synthesis?
Yes, several safety hazards need to be addressed. Brominating agents like bromine and NBS are corrosive and toxic.[2] Aminating agents can also be corrosive and harmful. The use of certain solvents like DMF at elevated temperatures with reagents like NBS can pose a risk of thermal runaway.[2] A thorough risk assessment should be conducted before commencing any scale-up synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination Step | Incomplete reaction. | Increase reaction time or temperature cautiously. Monitor reaction progress by TLC or HPLC. |
| Degradation of starting material or product. | Optimize reaction temperature; consider a lower temperature for a longer duration. Ensure the absence of water or other reactive impurities. | |
| Suboptimal reagent stoichiometry. | Carefully control the molar equivalents of the brominating agent. | |
| Formation of Multiple Products in Bromination | Lack of regioselectivity. | Adjust the reaction temperature; lower temperatures often favor the desired isomer. Screen different solvents and brominating agents. |
| Over-bromination (di- or tri-brominated products). | Reduce the equivalents of the brominating agent. Control the addition rate of the brominating agent. | |
| Incomplete Amination Reaction | Insufficient reactivity of the starting material. | Increase the reaction temperature. Consider using a catalyst system (e.g., palladium-based for Buchwald-Hartwig amination).[1] |
| Deactivation of the catalyst. | Ensure inert atmosphere if using an air-sensitive catalyst. Use a higher catalyst loading. | |
| Difficult Purification of Final Product | Presence of closely related impurities. | Optimize the reaction conditions to minimize byproduct formation. Employ advanced purification techniques like column chromatography with a carefully selected eluent system or recrystallization from a suitable solvent system. |
| Tarry or oily product instead of a solid. | The product may be impure. Attempt to purify a small sample by chromatography to isolate the desired compound and obtain a seed crystal for recrystallization. |
Experimental Protocols
A generalized experimental protocol for a key step in the synthesis is provided below. Note: This is a representative protocol and may require optimization for specific substrates and scales.
Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-chloroquinoline
This protocol describes the selective amination at the 4-position.
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromo-4-chloroquinoline (1.0 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a ligand (e.g., Xantphos, 0.04 eq).[3]
-
Reagent Addition: Add a suitable solvent (e.g., dry toluene or dioxane) followed by the amine source (e.g., ammonia equivalent like benzophenone imine, followed by hydrolysis, or directly using aqueous ammonia under pressure) and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromoquinolin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and reaction conditions for cross-coupling reactions with 2-Bromoquinolin-4-amine. The information is presented in a question-and-answer format to address common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for the functionalization of this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1]
-
Heck Coupling: For the formation of C-C bonds by coupling with alkenes.[2]
Q2: What are the main challenges when performing cross-coupling reactions with this compound?
A2: The primary challenges include:
-
Catalyst Inhibition: The 4-amino group and the quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst and slowing down the reaction.
-
Substrate Reactivity: As an electron-rich heteroaromatic halide, this compound can exhibit different reactivity compared to simple aryl bromides.
-
Side Reactions: Competing side reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen atom) and homocoupling of the coupling partners can occur.
Q3: Which factors are most critical for successful cross-coupling with this compound?
A3: The following factors are crucial and often require careful optimization:
-
Choice of Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote oxidative addition and reductive elimination steps and to mitigate catalyst inhibition.
-
Selection of Base: The base plays a critical role in the catalytic cycle, and its strength and nature must be compatible with the substrates and catalyst system.
-
Solvent: The choice of solvent can significantly influence the solubility of reactants and the stability and activity of the catalyst.
-
Temperature: Reaction temperature is a key parameter to control the reaction rate and minimize side reactions.
Catalyst and Condition Selection Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For this compound, the selection of the palladium catalyst and ligand is crucial for achieving high yields.
Recommended Starting Conditions:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Observations |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 70-95 | A robust system for a variety of aryl and heteroaryl boronic acids. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 60-85 | A classic catalyst, may require higher temperatures and longer reaction times.[3] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF/H₂O | 90-100 | 75-90 | Effective for a broad range of substrates. |
| XPhos Pd G3 | XPhos | K₃PO₄ | 2-MeTHF | 80-100 | 80-98 | A highly active pre-catalyst, often gives good results with challenging substrates. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. The choice of ligand is highly dependent on the nature of the amine coupling partner.
Recommended Starting Conditions:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Amine Scope |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 80-110 | 70-95 | Primary and secondary alkyl and aryl amines. |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 90-110 | 65-90 | Particularly effective for primary amines. |
| RuPhos Pd G3 | RuPhos | K₃PO₄ | t-BuOH | 80-100 | 75-95 | Good for a wide range of primary and secondary amines. |
| Pd(OAc)₂ / dppf | dppf | NaOtBu | 1,4-Dioxane | 90-110 | 60-85 | A versatile system, but may be less effective for very bulky amines. |
Sonogashira Coupling
The Sonogashira coupling is used to couple terminal alkynes with aryl halides. It typically requires a palladium catalyst and a copper(I) co-catalyst.[4]
Recommended Starting Conditions:
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 60-80 | 70-95 | A standard and reliable system for a wide range of alkynes.[1] |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | Toluene | 70-90 | 75-90 | Effective for both aryl and alkyl alkynes. |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 50-70 | 65-90 | Milder conditions, suitable for sensitive substrates. |
| Copper-free: Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 60-85 | Avoids issues related to copper, but may require higher temperatures. |
Heck Coupling
The Heck reaction couples alkenes with aryl halides. The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.[2]
Recommended Starting Conditions:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 60-85 | A classic system, often effective for acrylates and styrenes. |
| PdCl₂(PPh₃)₂ | None | K₂CO₃ | NMP | 120-140 | 65-90 | Higher temperatures may be required for less reactive alkenes. |
| Herrmann's Catalyst | None | NaOAc | DMAc | 110-130 | 70-92 | A highly active phosphapalladacycle catalyst. |
| Jeffery Conditions | None | TBAC, K₂CO₃ | H₂O | 80-100 | 50-80 | Phase-transfer conditions, can be useful for certain substrates. |
Troubleshooting Guide
Issue 1: Low or No Conversion
-
Possible Cause: Catalyst inhibition by the 4-amino group.
-
Solution:
-
Increase Ligand Loading: Use a higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) to favor coordination of the phosphine ligand over the substrate.
-
Switch to a Bulky, Electron-Rich Ligand: Ligands like XPhos, SPhos, or RuPhos can promote the catalytic cycle and are less susceptible to inhibition.
-
Use a Pre-catalyst: Palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) can be more robust and efficient.
-
-
-
Possible Cause: Inactive catalyst.
-
Solution:
-
Ensure Inert Atmosphere: Thoroughly degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Use Fresh Reagents: Palladium catalysts, ligands, and bases can degrade over time. Use freshly opened or properly stored reagents.
-
-
-
Possible Cause: Insufficient reaction temperature.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation and potential decomposition.
-
-
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
-
Possible Cause: Presence of water or other protic sources leading to hydrodehalogenation.
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
-
Choose a Non-Protic Solvent: Solvents like toluene, dioxane, or THF are generally preferred.
-
-
-
Possible Cause: Homocoupling of the boronic acid (in Suzuki coupling).
-
Solution:
-
Thorough Degassing: Oxygen can promote homocoupling. Ensure the reaction mixture is rigorously degassed.
-
Optimize Base and Stoichiometry: Use the appropriate base and an optimal stoichiometry of the boronic acid (typically 1.1-1.5 equivalents).
-
-
Issue 3: Poor Reproducibility
-
Possible Cause: Variability in reagent quality.
-
Solution:
-
Standardize Reagents: Use reagents from the same supplier and lot number for a series of experiments.
-
Purify Substrates: Ensure the purity of this compound and the coupling partner.
-
-
-
Possible Cause: Inconsistent reaction setup.
-
Solution:
-
Follow a Strict Protocol: Standardize the procedure for degassing, reagent addition, and heating to ensure consistency between runs.
-
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and CuI (0.02 mmol).[1]
-
Add the anhydrous solvent (e.g., DMF, 5 mL) and the amine base (e.g., Et₃N, 2.0 mmol).[1]
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Heat the reaction to the desired temperature (e.g., 70 °C) and stir for the specified time (typically 2-12 hours), monitoring by TLC or LC-MS.[1]
-
After cooling, dilute the reaction with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalyst selection workflow for cross-coupling with this compound.
References
- 1. scirp.org [scirp.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
Solvent effects on the reactivity of 2-Bromoquinolin-4-amine
Welcome to the technical support center for 2-Bromoquinolin-4-amine. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound. The guidance is based on established principles of palladium-catalyzed cross-coupling reactions and known solvent effects on similar substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: Given its structure as a heteroaryl halide with an amine functionality, this compound is primarily used in palladium-catalyzed cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form a C-C bond, reacting with boronic acids or esters.
-
Buchwald-Hartwig Amination: To form a C-N bond, reacting with various amines.
-
Sonogashira Coupling: To form a C-C triple bond, reacting with terminal alkynes.
-
Heck Coupling: To form a C-C double bond, reacting with alkenes.
The reactivity in these reactions is significantly influenced by the choice of solvent, catalyst, ligand, and base.
Q2: How does the amine group on the quinoline ring affect the reactivity of this compound?
A2: The 4-amino group is an electron-donating group, which can increase the electron density of the quinoline ring system. This can make the oxidative addition step in palladium-catalyzed reactions slower compared to electron-deficient systems. Additionally, the nitrogen atom of the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity.[1] In some instances, protection of the amine group may be considered, though many successful couplings are achieved with the free amine.
Q3: Which solvents are recommended for Suzuki-Miyaura coupling with this compound?
A3: A mixture of a polar aprotic solvent and water is typically effective for Suzuki-Miyaura couplings involving aminopyridine-like substrates.[2] Common solvent systems include:
-
1,4-Dioxane/Water
-
Toluene/Water
-
Tetrahydrofuran (THF)/Water
-
Dimethylformamide (DMF)
The addition of water is often crucial for dissolving inorganic bases like potassium carbonate or potassium phosphate.[1][3] For greener alternatives, propylene carbonate has been explored for similar reactions.[2]
Q4: What are the best practices for solvent selection in Buchwald-Hartwig amination with this substrate?
A4: For Buchwald-Hartwig aminations, ethereal or aromatic solvents are generally preferred.[4][5] Effective solvents include:
-
Toluene
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
tert-Butanol (tBuOH)[6]
Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[4] The choice of solvent should also consider the solubility of the amine coupling partner and the base.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent System | Screen alternative solvents. If using a non-polar solvent, try a polar aprotic/water mixture (e.g., 1,4-dioxane/water 4:1). | The solvent's polarity affects reagent solubility and the stability of catalytic intermediates. A dioxane/water mixture is often effective for aminopyridine substrates.[2] |
| Poor Reagent Solubility | Ensure the base (e.g., K₃PO₄, K₂CO₃) is finely ground and well-suspended. Consider a solvent system that better solubilizes all components. | Poor solubility of any reagent, especially the base, can lead to slow reaction rates.[1][2] |
| Catalyst Deactivation | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen). | Oxygen can oxidize and deactivate the Pd(0) catalyst, a common cause of reaction failure.[1] |
| Inefficient Transmetalation | Switch to a more effective base (e.g., Cs₂CO₃ or K₃PO₄). Use a more electron-rich and bulky phosphine ligand. | The transmetalation step can be slow for electron-rich heteroaryl halides. The choice of base and ligand is critical to facilitate this step.[1] |
Issue 2: Significant Byproduct Formation (Homocoupling, Debromination)
| Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling of Boronic Acid | Rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere. | The presence of oxygen is a primary cause of boronic acid homocoupling.[1] |
| Debromination of Starting Material | Use anhydrous solvents. Ensure the boronic acid is of high purity. | Traces of water or impurities in the boronic acid can lead to protodeboronation, followed by side reactions that can result in the debromination of the starting material.[1] |
| Incorrect Base | Screen alternative bases. Sometimes a weaker base can minimize side reactions. | The strength and type of base can influence the rates of competing reaction pathways. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][2]
General Protocol for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), the amine coupling partner (1.1-1.2 eq.), a suitable ligand (e.g., Xantphos, SPhos), and the base (e.g., NaOtBu, Cs₂CO₃, 1.2-1.5 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Add the palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product via column chromatography.
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Troubleshooting Low Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
Preventing hydrodehalogenation in 2-Bromoquinolin-4-amine reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent the undesired hydrodehalogenation of 2-bromoquinolin-4-amine during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in my this compound reaction?
A1: Hydrodehalogenation is an undesired side reaction where the bromine atom on the quinoline ring is replaced by a hydrogen atom, resulting in the formation of quinolin-4-amine as a byproduct.[1][2][3] This side reaction consumes your starting material, reduces the yield of your desired coupled product, and complicates the purification process.[1]
Q2: What are the primary causes of hydrodehalogenation in palladium-catalyzed reactions?
A2: The principal cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][3] This intermediate can reductively eliminate with the quinoline substrate to form the byproduct. Key factors that generate Pd-H species include:
-
Base: Strong alkoxide bases (e.g., NaOtBu) can generate hydrides, especially at higher temperatures.[3]
-
Solvent: Protic solvents like alcohols or residual water can act as hydride donors.[2][3] Solvents like DMF can also degrade and become a hydride source.[3]
-
Reagents: Trace impurities, such as borane (B-H) species in boronic acids, can contribute.[3]
-
Reaction Kinetics: If the desired cross-coupling is slow, the competing hydrodehalogenation pathway becomes more significant.[1]
Q3: How can I detect the formation of the hydrodehalogenated byproduct (quinolin-4-amine)?
A3: The crude reaction mixture should be analyzed using standard techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). Comparing the analytical data of your reaction mixture to a standard of quinolin-4-amine will confirm the presence and allow for quantification of the byproduct.
Q4: My reaction shows significant hydrodehalogenation. What is the first and most critical parameter I should change?
A4: The choice of ligand is the most critical factor.[3][4] Switching to a bulky, electron-rich phosphine ligand is the most effective first step. These ligands accelerate the rate of the desired reductive elimination to form the C-N or C-C bond, which outcompetes the hydrodehalogenation pathway.[1][3]
Q5: How does my choice of base affect this side reaction?
A5: The base plays a significant role. While strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations, they can also promote hydrodehalogenation.[1][3] If you observe this side reaction, consider switching to weaker, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2][3]
Q6: Which solvents are best to minimize hydrodehalogenation?
A6: Anhydrous, aprotic solvents are strongly recommended.[1][2] Toluene, dioxane, and THF are generally preferred choices as they are less likely to act as hydrogen donors.[1][3] Avoid protic solvents like alcohols.[2]
Q7: Can the reaction temperature be optimized to prevent this issue?
A7: Yes. Higher reaction temperatures can sometimes increase the rate of hydrodehalogenation.[1] If other modifications are not sufficient, lowering the temperature may suppress the formation of the byproduct more than it slows down the desired reaction.[2] This parameter should be optimized empirically for your specific substrate combination.[3]
Troubleshooting Guide
If you are experiencing significant hydrodehalogenation of this compound, follow this systematic workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting and minimizing hydrodehalogenation.
Data Tables for Parameter Optimization
Table 1: Recommended Ligands for Suppressing Hydrodehalogenation
| Ligand | Type | Rationale |
| XPhos | Biaryl Monophosphine | Bulky and electron-rich; accelerates reductive elimination.[1][2][3] |
| SPhos | Biaryl Monophosphine | Similar to XPhos, highly effective for challenging substrates.[1][2][3] |
| DavePhos | Biaryl Monophosphine | Promotes the desired amination pathway over hydrodehalogenation.[1] |
| Xantphos | Bidentate | Can accelerate C-N bond formation, outcompeting side reactions.[1] |
| dppf | Ferrocenyl Phosphine | A good starting point for screening in Suzuki couplings.[1] |
Table 2: Comparison of Bases for Cross-Coupling Reactions
| Base | Strength | Recommendation for Use |
| K₃PO₄ | Moderate/Weak | Highly Recommended. Less prone to generating hydride species.[1][2][3] |
| Cs₂CO₃ | Moderate/Weak | Highly Recommended. An effective alternative to K₃PO₄.[1][2][3] |
| K₂CO₃ | Weak | Good option, often used in Suzuki reactions.[1][2] |
| NaOtBu | Strong | Use with caution. High potential for hydrodehalogenation.[1][3] |
| LHMDS | Strong | Can be effective with certain precatalysts, but monitor for side reactions.[4] |
Table 3: Solvent Selection Guide to Minimize Hydrodehalogenation
| Solvent | Type | Recommendation |
| Toluene | Aprotic, Non-polar | Highly Recommended. Good general-purpose solvent for cross-coupling.[1][2] |
| 1,4-Dioxane | Aprotic, Polar | Highly Recommended. Another excellent choice for these reactions.[1][2][3] |
| THF | Aprotic, Polar | Recommended. Good solvent, ensure it is anhydrous.[1] |
| DMF | Aprotic, Polar | Use with Caution. Can degrade to form hydride sources, especially if wet.[2][3] |
| Alcohols (e.g., t-BuOH) | Protic | Not Recommended. Can act as a direct source of hydrides.[2] |
Visualizing the Competing Reaction Pathways
The following diagram illustrates the catalytic cycle where the desired cross-coupling competes with the undesired hydrodehalogenation pathway. The key to a successful reaction is to select conditions that favor the "Productive Reductive Elimination" step.
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize hydrodehalogenation by using an optimized ligand and base combination.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
XPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Oven-dried Schlenk tube or reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To the oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the residue by column chromatography.
-
Protocol 2: Optimized Buchwald-Hartwig Amination of this compound
This protocol uses a weaker base and a suitable ligand to favor C-N bond formation.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Xantphos or DavePhos (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Oven-dried Schlenk tube or reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, the ligand, and Cs₂CO₃ to the oven-dried Schlenk tube.
-
Add the this compound and the amine coupling partner.
-
Seal the tube, remove it from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
References
Validation & Comparative
Distinguishing Bromoquinoline Isomers: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise identification and differentiation of bromoquinoline isomers are critical for ensuring the quality, efficacy, and safety of pharmaceutical products and research materials. The position of the bromine atom on the quinoline ring significantly influences the molecule's physicochemical properties and biological activity. This guide provides an objective comparison of key analytical methods for distinguishing bromoquinoline isomers, complete with experimental data and detailed protocols.
Spectroscopic Methods: Unraveling Molecular Fingerprints
Spectroscopic techniques provide detailed information about the molecular structure and are powerful tools for isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unambiguous differentiation of bromoquinoline isomers by probing the chemical environment of ¹H and ¹³C nuclei.[1][2] The distinct electronic environment of each proton and carbon atom in different isomers results in unique chemical shifts and coupling patterns in their respective NMR spectra.[3]
Comparative Data:
| Isomer | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |
| 2-Bromoquinoline | H-3: ~7.8 (d), H-4: ~8.1 (d), H-5: ~7.7 (t), H-6: ~7.5 (t), H-7: ~7.8 (d), H-8: ~8.0 (d) | C-2: ~142.1, C-3: ~123.5, C-4: ~139.8, C-4a: ~129.5, C-5: ~127.8, C-6: ~127.3, C-7: ~129.1, C-8: ~128.2, C-8a: ~148.4 |
| 3-Bromoquinoline | H-2: ~8.9 (d), H-4: ~8.2 (s), H-5: ~7.8 (d), H-6: ~7.6 (t), H-7: ~7.7 (t), H-8: ~8.1 (d) | C-2: ~152.3, C-3: ~121.8, C-4: ~136.1, C-4a: ~128.9, C-5: ~128.0, C-6: ~129.4, C-7: ~127.7, C-8: ~129.2, C-8a: ~147.5 |
| 6-Bromoquinoline | H-2: ~8.9 (dd), H-3: ~7.4 (dd), H-4: ~8.1 (dd), H-5: ~8.0 (d), H-7: ~7.7 (d), H-8: ~7.9 (s) | C-2: ~151.0, C-3: ~122.0, C-4: ~136.0, C-4a: ~129.5, C-5: ~130.0, C-6: ~121.0, C-7: ~132.5, C-8: ~128.0, C-8a: ~147.0 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.[1]
Experimental Protocol: ¹H NMR Spectroscopy [4]
-
Sample Preparation: Dissolve 5-10 mg of the bromoquinoline sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Data Processing: Perform a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is essential for determining the molecular weight of a compound.[1] While all bromoquinoline isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure. The presence of a bromine atom is readily identified by the characteristic M/M+2 isotopic pattern with nearly equal intensity.[4]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) [4]
-
Sample Introduction: Introduce a dilute solution of the bromoquinoline isomer in a volatile solvent (e.g., methanol) into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.
-
Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and its fragment ions.
-
Data Analysis: Compare the fragmentation patterns of the unknown isomer with reference spectra of known bromoquinoline isomers.
Chromatographic Methods: The Power of Separation
Chromatographic techniques are indispensable for physically separating isomers from a mixture, allowing for their individual identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like bromoquinolines.[6][7]
Comparative Data:
| Parameter | Performance |
| Resolution | Excellent for baseline separation of many isomers with optimized columns and temperature programs.[8] |
| Sensitivity | High, often in the picogram to femtogram range. |
| Analysis Time | Relatively fast, typically under 30 minutes. |
| Limitations | Requires compounds to be thermally stable and volatile. |
Experimental Protocol: GC-MS Analysis [6][7]
-
Sample Preparation: Prepare a dilute solution of the bromoquinoline isomer mixture in a volatile organic solvent (e.g., dichloromethane).
-
Instrumentation:
-
Gas Chromatograph:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
-
-
Data Analysis: Identify isomers based on their unique retention times and confirm their identity by comparing their mass spectra to a library or reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for separating compounds in a liquid mobile phase. For bromoquinoline isomers, reversed-phase HPLC is a common approach.[6] The choice of stationary phase is crucial for achieving optimal separation of positional isomers.[9][10]
Comparative Data:
| Parameter | Performance |
| Resolution | Good to excellent, highly dependent on the column (stationary phase) and mobile phase composition.[11] |
| Sensitivity | High, especially with UV or MS detection. |
| Analysis Time | Can range from a few minutes to over an hour. |
| Versatility | Applicable to a wide range of compounds, including those that are not volatile or are thermally labile. |
Experimental Protocol: Reversed-Phase HPLC [6]
-
Sample Preparation: Dissolve the bromoquinoline isomer mixture in the mobile phase or a compatible solvent.
-
Instrumentation:
-
HPLC System: Equipped with a pump, injector, column oven, and a UV-Vis or mass spectrometer detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point. Phenyl-based columns can offer enhanced selectivity for aromatic isomers.[9]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Detection: UV detection at a wavelength where the bromoquinolines absorb strongly (e.g., 254 nm).
-
-
Data Analysis: Identify isomers based on their retention times and quantify them based on their peak areas.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[12] It offers high efficiency, rapid analysis, and requires only a small amount of sample.[12] For neutral isomers like bromoquinolines, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often employed.
Comparative Data:
| Parameter | Performance |
| Resolution | Very high separation efficiency. |
| Sensitivity | Generally lower than HPLC and GC, but can be enhanced with certain detection techniques. |
| Analysis Time | Very fast, often in the range of a few minutes.[13] |
| Sample Volume | Requires very small sample volumes (nanoliters). |
Experimental Protocol: Micellar Electrokinetic Chromatography (MEKC)
-
Sample Preparation: Dissolve the bromoquinoline isomer mixture in the running buffer.
-
Instrumentation:
-
Capillary Electrophoresis System: With a UV-Vis or other suitable detector.
-
Capillary: A fused silica capillary (e.g., 50 µm internal diameter).
-
Running Buffer: An aqueous buffer (e.g., borate buffer) containing a surfactant (e.g., sodium dodecyl sulfate, SDS) above its critical micelle concentration.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Temperature: Controlled capillary temperature.
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Data Analysis: Isomers are separated based on their differential partitioning between the micelles and the aqueous buffer, resulting in different migration times.
Conclusion
The choice of the most suitable analytical method for distinguishing bromoquinoline isomers depends on the specific requirements of the analysis.
-
For unambiguous structural confirmation of a pure isomer , NMR spectroscopy is the gold standard.
-
For the separation and quantification of a mixture of volatile isomers , GC-MS offers excellent resolution and sensitivity.
-
For the analysis of non-volatile or thermally labile isomers , HPLC is a versatile and robust technique.
-
For rapid separation with high efficiency and minimal sample consumption , Capillary Electrophoresis is a valuable alternative.
In many cases, a combination of these techniques provides the most comprehensive characterization of bromoquinoline isomers, ensuring the accuracy and reliability of research and development in the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. welch-us.com [welch-us.com]
- 11. nacalai.com [nacalai.com]
- 12. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 2-Bromoquinolin-4-amine and 2-Chloroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The functionalization of this scaffold is key to modulating pharmacological activity. This guide provides an objective, data-driven comparison of the reactivity of two pivotal building blocks: 2-Bromoquinolin-4-amine and 2-Chloroquinolin-4-amine. Understanding their relative reactivity in key synthetic transformations is crucial for efficient reaction design and the successful synthesis of novel drug candidates.
Executive Summary
This guide delves into the comparative reactivity of this compound and 2-chloroquinolin-4-amine in three fundamental reaction classes: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Experimental data from analogous systems consistently demonstrates that This compound exhibits superior reactivity in palladium-catalyzed cross-coupling reactions . The weaker carbon-bromine (C-Br) bond facilitates the rate-determining oxidative addition step, often leading to higher yields and requiring milder reaction conditions compared to its chloro counterpart.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, 2-chloroquinolin-4-amine is often the more reactive substrate . This reversal in reactivity is attributed to the higher electronegativity of chlorine, which enhances the electrophilicity of the carbon at the C2 position, facilitating nucleophilic attack.
The choice between these two intermediates will ultimately be dictated by the specific synthetic strategy, with the bromo-derivative being the preferred choice for cross-coupling methodologies and the chloro-derivative often being more suitable for SNAr transformations.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide is a critical factor in the success of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The general reactivity trend for aryl halides in this reaction is I > Br > Cl, which is directly related to the bond dissociation energies of the carbon-halogen bond.[1]
Comparative Data for Suzuki-Miyaura Coupling
| Aryl Halide Substrate (Analogous) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (precatalyst) | K₃PO₄ | Dioxane/H₂O | 110 | 0.17 | 82 |
| 3-Chloropyridine | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | P1-L5 (precatalyst) | K₃PO₄ | Dioxane/H₂O | 110 | 0.17 | 35 |
Note: This data is from a comparative study on different heteroaryl halides and serves to illustrate the general reactivity trend. P1-L4 and P1-L5 are specific palladium precatalyst systems.
The significantly higher yield obtained with the bromo-heterocycle, even with a different catalyst system, underscores the enhanced reactivity of the C-Br bond in Suzuki-Miyaura couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step, and the reactivity follows the same general trend (Br > Cl).[2]
Comparative Data for Buchwald-Hartwig Amination
Direct quantitative comparison for the target molecules is scarce. However, a qualitative study on a brominated benzodiazepine derivative showed 100% conversion in a Buchwald-Hartwig reaction, while the corresponding chloro analog did not react under the same conditions.[3] This provides strong evidence for the superior reactivity of the bromo derivative. The following table presents representative yields for the amination of related halo-quinolines.
| Aryl Halide Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Aryl)-6-bromo-4-(trifluoromethyl)quinoline | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 60-88[4] |
| 2-Chloroquinoline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~95 |
Note: The data for the bromoquinoline is for a 6-bromo isomer with other substituents, and the chloroquinoline data is for the parent 2-chloroquinoline. While not a direct comparison, it shows that high yields can be achieved with both substrates, though optimization for the less reactive chloride may be required.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order in nucleophilic aromatic substitution (SNAr) is often reversed, with F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[5]
Comparative Data for Nucleophilic Aromatic Substitution
Data on the direct SNAr of 2-halo-4-aminoquinolines is limited. However, studies on related halopyridines and haloquinolines demonstrate the generally higher reactivity of chloro-substituted rings in SNAr reactions. For instance, in the reaction of 2,4-dichloroquinazolines with amines, the more reactive C4-chloride is selectively substituted.[6]
| Heteroaryl Halide | Nucleophile | Conditions | Product | Observation |
| 2-Bromo-4-chloropyridine | Sodium Methoxide | Methanol, reflux | 2-Bromo-4-methoxypyridine | Selective displacement of chloride indicates C-Cl is more reactive in this SNAr.[5] |
| 2-Chloroquinoxaline | Piperidine | aq. DMSO or DMF | 2-(Piperidin-1-yl)quinoxaline | Reaction proceeds via SNAr mechanism.[7] |
Based on these principles, 2-chloroquinolin-4-amine is expected to be more reactive than this compound in SNAr reactions .
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These are generalized protocols and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Haloquinolin-4-amine
Materials:
-
2-Haloquinolin-4-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-haloquinolin-4-amine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Haloquinolin-4-amine
Materials:
-
2-Haloquinolin-4-amine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-haloquinolin-4-amine, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent followed by the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
2-Haloquinolin-4-amine (1.0 equiv)
-
Nucleophile (e.g., amine, 2.0-5.0 equiv)
-
Solvent (e.g., DMSO, NMP, or neat)
Procedure:
-
To a reaction vial, add the 2-haloquinolin-4-amine and the nucleophile.
-
If a solvent is used, add it to the mixture.
-
Heat the reaction mixture to a temperature ranging from 80 to 150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water to precipitate the product or extract with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical relationship of reactivity based on reaction type.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Molecular Weight Confirmation: Mass Spectrometry Analysis of 4-Bromoquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for confirming the molecular weight of the small molecule 4-Bromoquinolin-2-amine (CAS: 36825-32-8). We will delve into the application of mass spectrometry, providing a detailed experimental protocol and workflow, and compare its performance with an alternative method, Diffusion-Ordered NMR Spectroscopy (DOSY-NMR).
Introduction to 4-Bromoquinolin-2-amine
4-Bromoquinolin-2-amine is a heterocyclic amine with the molecular formula C9H7BrN2.[1][2][3][4] Its calculated molecular weight is approximately 223.07 g/mol .[1][2][3] Accurate determination of the molecular weight is a critical step in the synthesis and characterization of this compound, ensuring its identity and purity for research and development purposes.
Mass Spectrometry Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and accurate technique for determining the molecular weight of small molecules.[5] It is a cornerstone of modern analytical chemistry, providing confident molecular weight confirmation.
Experimental Protocol: LC-MS for 4-Bromoquinolin-2-amine
This protocol is based on methodologies described for the analysis of similar quinoline derivatives.[2]
1. Sample Preparation:
-
Dissolve 1 mg of 4-Bromoquinolin-2-amine in 1 mL of a suitable solvent (e.g., methanol or a mixture of methanol and chloroform).
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution to a final concentration of approximately 10 µg/mL with the initial mobile phase composition.
2. LC-MS System and Conditions:
-
Liquid Chromatography System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode (ESI+).
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
3. Data Analysis:
-
The expected protonated molecule [M+H]+ for C9H7BrN2 has a calculated m/z of 223.0.[2] The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 m/z units (due to the 79Br and 81Br isotopes).
-
The acquired mass spectrum should be analyzed for the presence of this isotopic pattern at the expected m/z value.
Experimental Workflow
Caption: Workflow for molecular weight confirmation by LC-MS.
Alternative Technique: Diffusion-Ordered NMR Spectroscopy (DOSY-NMR)
DOSY-NMR is a powerful, non-destructive technique that separates the NMR signals of different species in a solution based on their diffusion coefficients.[6] This allows for the estimation of molecular weight without the need for ionization, making it a valuable alternative to mass spectrometry.
Principles of DOSY-NMR for Molecular Weight Confirmation
The diffusion coefficient of a molecule is related to its size and shape. By creating a calibration curve with compounds of known molecular weights, the molecular weight of an unknown compound can be determined from its measured diffusion coefficient.[6] This method is particularly useful for analyzing mixtures and labile compounds that may not be suitable for mass spectrometry.
Performance Comparison
| Feature | Mass Spectrometry (LC-MS) | Diffusion-Ordered NMR Spectroscopy (DOSY-NMR) |
| Sensitivity | High (picomole to femtomole range) | Moderate to Low (micromole to nanomole range) |
| Accuracy | High, provides exact mass and isotopic pattern | Moderate, typically with an error of ±9% or less[6] |
| Sample State | Solution, requires ionization | Solution, non-destructive |
| Throughput | High, rapid analysis times | Lower, requires longer acquisition times |
| Information Provided | Molecular weight, isotopic distribution, fragmentation pattern | Molecular weight estimation, information on molecular size and aggregation state[6] |
| Applicability | Broad, suitable for a wide range of compounds | Best for compounds in solution, can be challenging for complex mixtures with overlapping signals |
Conclusion
Both mass spectrometry and DOSY-NMR are valuable techniques for the molecular weight confirmation of small molecules like 4-Bromoquinolin-2-amine.
-
Mass spectrometry stands out for its high sensitivity, accuracy, and the detailed structural information it can provide through isotopic patterns and fragmentation. It is the industry standard for definitive molecular weight determination.
-
DOSY-NMR offers a complementary, non-destructive approach that is particularly advantageous for studying molecular size and aggregation in solution.
For routine and high-throughput molecular weight confirmation of synthesized compounds like 4-Bromoquinolin-2-amine, LC-MS is the preferred method due to its speed, sensitivity, and accuracy. However, DOSY-NMR can be a powerful tool for more in-depth physicochemical characterization. The choice of technique will ultimately depend on the specific research question and the available instrumentation.
References
- 1. 36825-32-8 CAS MSDS (2-AMINO-4-BROMOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-AMINO-4-BROMOQUINOLINE CAS#: 36825-32-8 [m.chemicalbook.com]
- 3. 4-Bromoquinolin-2-amine (36825-32-8) for sale [vulcanchem.com]
- 4. 4-bromoquinolin-2-amine | CAS 36825-32-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 6. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - Chemical Science (RSC Publishing) [pubs.rsc.org]
Comparative Cytotoxicity of 2-(4-fluorophenyl)quinolin-7-amine Analogs
A comprehensive analysis of the structure-activity relationship (SAR) of substituted quinolinamine analogs reveals critical insights into their potential as anticancer agents. This guide provides a comparative analysis of a series of 2-(4-fluorophenyl)quinolin-7-amine analogs, offering a basis for the rational design of more potent and selective compounds. While this guide focuses on a 2-phenyl substituted series due to the availability of comprehensive data, the principles of SAR can be extrapolated to inform the development of 2-bromoquinolin-4-amine analogs.
The in vitro cytotoxic activity of a series of synthesized 2-(4-fluorophenyl)quinolin-7-amine analogs was evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values, determined using a standard MTT assay, are summarized in the table below.[1]
| Compound ID | R1 | R2 | HeLa IC50 (µM) | PC3 IC50 (µM) | MCF-7 IC50 (µM) |
| FA-1 | H | H | 15.8 | 22.5 | 35.2 |
| FA-2 | CH₃ | H | 12.3 | 18.9 | 28.7 |
| FA-3 | C₂H₅ | H | 10.5 | 15.4 | 25.1 |
| FA-4 | H | 6-OCH₃ | 8.2 | 11.7 | 19.8 |
| FA-5 | CH₃ | 6-OCH₃ | 5.1 | 7.9 | 12.4 |
| FA-6 | C₂H₅ | 6-OCH₃ | 3.9 | 6.2 | 9.8 |
| FA-7 | H | 6-Cl | 9.5 | 13.1 | 21.3 |
| FA-8 | CH₃ | 6-Cl | 6.8 | 9.5 | 15.6 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the table reveals several key structure-activity relationships for this series of quinolinamine analogs:
-
Substitution at the 7-amino group (R1): Alkyl substitution on the 7-amino group generally leads to an increase in cytotoxic activity. For instance, the ethyl-substituted analog FA-3 (IC50 = 10.5 µM on HeLa) is more potent than the methyl-substituted analog FA-2 (IC50 = 12.3 µM on HeLa), which is in turn more potent than the unsubstituted analog FA-1 (IC50 = 15.8 µM on HeLa). This trend holds true for the analogs with substitutions at the 6-position as well.
-
Substitution at the 6-position of the quinoline ring (R2): The introduction of a substituent at the 6-position of the quinoline ring significantly enhances cytotoxic activity. Both electron-donating (6-OCH₃) and electron-withdrawing (6-Cl) groups at this position resulted in more potent compounds compared to their unsubstituted counterparts. The methoxy-substituted analogs (FA-4 , FA-5 , FA-6 ) consistently demonstrated the highest potency across all three cell lines.
-
Combined effect of substitutions: The most potent compounds in the series were those with substitutions at both the 7-amino group and the 6-position of the quinoline ring. The analog FA-6 , bearing a 7-ethylamino group and a 6-methoxy group, exhibited the lowest IC50 values against all tested cancer cell lines (HeLa IC50 = 3.9 µM, PC3 IC50 = 6.2 µM, MCF-7 IC50 = 9.8 µM).[1]
Potential Signaling Pathways and Mechanisms of Action
Quinoline derivatives are known to exert their anticancer effects through various mechanisms. Based on the structural features of the 2-(4-fluorophenyl)quinolin-7-amine scaffold, two primary signaling pathways are hypothesized to be targeted:
-
Kinase Inhibition: Many quinoline-based compounds function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] The planar quinoline ring can mimic the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of various kinases. Inhibition of these kinases can block downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.
-
Disruption of Microtubule Dynamics: Another well-established mechanism for anticancer agents is the disruption of microtubule dynamics. The 2-phenylquinoline scaffold has been reported in compounds that bind to the colchicine-binding site of β-tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Caption: Potential mechanisms of action for quinolinamine analogs in cancer cells.
Experimental Protocols
General Synthesis of 2-(4-fluorophenyl)quinolin-7-amine Analogs
The synthesis of the 2-(4-fluorophenyl)quinolin-7-amine analogs typically involves a multi-step process. A common route is the Friedländer annulation, where a 2-aminoaryl ketone is reacted with a compound containing a reactive methylene group adjacent to a carbonyl group. Subsequent modifications, such as N-alkylation at the 7-amino position, can be carried out to generate a library of analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, PC3, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Synthesized quinolinamine analogs dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilizing agent (e.g., DMSO or an acidic solution of isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of the synthesized quinolinamine analogs for a period of 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: Following the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.
Caption: Generalized workflow for the in vitro cytotoxicity MTT assay.
This guide provides a framework for understanding the structure-activity relationships of quinolinamine derivatives and offers standardized protocols for their evaluation. The insights gained from the 2-(4-fluorophenyl)quinolin-7-amine series can guide the design and synthesis of novel this compound analogs with improved anticancer potency. Further studies are warranted to elucidate the precise molecular targets and mechanisms of action of these promising compounds.
References
A Comparative Guide to the Cytotoxicity of Substituted 4-Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various substituted 4-aminoquinolines, a class of compounds recognized for a broad range of biological activities, including anticancer properties.[1] The 4-aminoquinoline scaffold is a key component in several drugs, and its derivatives are being extensively researched for new therapeutic applications.[2] This document summarizes quantitative experimental data, details the methodologies used for their acquisition, and visualizes relevant biological pathways and experimental workflows.
Quantitative Cytotoxicity Data
The cytotoxic activity of chemical compounds is often expressed as the IC50 or GI50 value, which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%.[1] The following tables summarize the in vitro cytotoxicity of various substituted 4-aminoquinoline derivatives against different human cancer cell lines.
Table 1: Cytotoxicity (GI50, µM) of 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines
| Compound | Substitution | MCF-7 (GI50 in µM) | MDA-MB-468 (GI50 in µM) |
| Chloroquine (CQ) | 7-chloro | 20.72 | 24.36 |
| Amodiaquine | - | 14.47 | 10.85 |
| Mefloquine | - | 8.22 | 11.53 |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7-chloro | 36.77 | 8.73 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | 7-fluoro | >30 | 11.01 |
| N'-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7-methoxy | 12.90 | 13.72 |
| 1,4-Bis-(7-chloro-quinolin-4-yl)-piperazine | 7-chloro (bisquinoline) | 14.80 | 7.35 |
Data sourced from a study evaluating a series of synthesized 4-aminoquinoline derivatives.[2]
The data indicates that substitutions on the 4-aminoquinoline ring system significantly influence cytotoxic activity. For instance, the bisquinoline compound, 1,4-Bis-(7-chloro-quinolin-4-yl)-piperazine, showed a 3-fold increase in activity in MDA-MB-468 cells compared to chloroquine.[2] Furthermore, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was identified as a highly active compound, particularly potent against MDA-MB 468 cells when compared to chloroquine and amodiaquine.[2][3]
Table 2: Cytotoxicity (GI50, µM) of Chloroquine Analogs Against Various Cell Lines
| Compound ID | MDA-MB-468 (GI50 in µM) | MDA-MB-231 (GI50 in µM) | MCF7 (GI50 in µM) | 184B5 (Non-cancer) (GI50 in µM) |
| 1 (CQ) | 28.58 | 22.52 | 38.44 | 76.13 |
| 2 | 13.29 | 15.87 | 15.36 | - |
| 3 | 1.41 | 4.50 | 1.98 | - |
| 4 | 2.25 | 7.62 | 3.89 | - |
| 5 | 2.58 | 8.44 | 4.33 | - |
| 6 | 1.77 | 5.12 | 2.11 | - |
Data from a study investigating chloroquine analogs as sensitizers for Akt inhibitors.[4]
The analogs (compounds 2-6) exhibited significantly lower GI50 values, indicating greater cytotoxicity against the tested breast cancer cell lines compared to the parent compound, chloroquine (CQ).[4]
Experimental Protocols
The data presented in this guide were primarily obtained through the MTT and Sulforhodamine B (SRB) assays, which are standard methods for assessing cell viability and cytotoxicity.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][5] The principle lies in the conversion of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[1]
Materials and Reagents:
-
Cells: Desired cancer cell lines (e.g., HeLa, MCF-7).[1]
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Test Compounds: Substituted 4-aminoquinoline derivatives.
-
MTT Reagent: A 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS), filter-sterilized and stored at -20°C, protected from light.[1][6]
-
Solubilization Solution: Options include anhydrous DMSO, acidified isopropanol, or 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[1]
-
Equipment: Sterile 96-well flat-bottom plates, humidified incubator (37°C, 5% CO2), multichannel pipette, and a microplate reader.[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the 4-aminoquinoline derivatives. Include vehicle controls (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and untreated controls.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).[1]
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2), allowing viable cells to reduce the MTT to purple formazan crystals.[1][5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][5]
-
Absorbance Measurement: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[1] Measure the absorbance spectrophotometrically at a wavelength between 550 and 600 nm.[5] A reference wavelength of >650 nm is recommended to correct for background absorbance.[1][5]
The SRB assay is a method used to measure cell density based on the measurement of cellular protein content.
Protocol:
-
Cell Culture and Treatment: Cells are seeded and treated with the test compounds in 96-well plates as described for the MTT assay.
-
Incubation: Incubate the cells for 48 hours with the compounds.[2]
-
Cell Staining: After incubation, the cells are treated with SRB to measure their growth and viability as a percentage of the untreated control.[2]
-
Measurement: The amount of SRB staining is quantified using a spectrophotometer, which accurately reflects the total cellular macromolecules.[2]
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for determining the cytotoxicity of compounds using the MTT assay.
Certain 4-substituted quinolines have been shown to induce caspase-dependent apoptosis, which is associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[7]
Caption: Simplified pathway of apoptosis induced by cytotoxic 4-aminoquinoline derivatives.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of 4-aminoquinolines and their cytotoxic activity is a critical area of study for the development of new anticancer agents. Key findings include:
-
Substitution at the 7-position: The nature of the substituent at the 7-position of the quinoline ring plays a crucial role in the compound's activity. Electron-withdrawing groups, such as a chloro group, are often essential for high potency.[8] Studies have shown that 7-iodo and 7-bromo analogs are as active as the 7-chloro derivatives, while 7-fluoro and 7-trifluoromethyl analogs are generally less active, particularly against resistant cell lines.[9]
-
Side Chain Modification: Alterations to the diaminoalkane side chain at the 4-position significantly impact cytotoxicity. Shortening or lengthening the side chain compared to that of chloroquine can lead to compounds that are effective against drug-resistant strains of P. falciparum, a principle that may extend to cancer cells.[9][10]
-
Dimerization: The creation of bisquinoline structures, where two 4-aminoquinoline moieties are linked, can lead to a substantial increase in cytotoxic activity.[2]
Conclusion
Substituted 4-aminoquinolines represent a versatile class of compounds with significant potential for the development of novel anticancer therapies. The data compiled in this guide demonstrates that modifications to the 4-aminoquinoline scaffold can lead to derivatives with potent cytotoxic activity against various cancer cell lines. The detailed experimental protocols and visualized pathways provide a foundational understanding for researchers aiming to explore and optimize these compounds for therapeutic use. Further investigation into the structure-activity relationships and mechanisms of action will be crucial in advancing these promising molecules from the laboratory to clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Docking of 2-Bromoquinolin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The introduction of a bromine atom and an amine group at specific positions of the quinoline ring, as in 2-Bromoquinolin-4-amine derivatives, offers a promising avenue for the development of novel therapeutic agents. In-silico molecular docking studies are a powerful computational tool to predict the binding affinity and interaction patterns of these derivatives with various biological targets, thereby guiding the rational design of more potent and selective drug candidates. This guide provides a comparative overview of in-silico docking studies of this compound and related bromo-quinoline derivatives against key biological targets implicated in cancer and bacterial infections.
Comparative Docking Performance of Bromo-Quinoline Derivatives
The following table summarizes the in-silico docking performance of various bromo-quinoline derivatives against different protein targets. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to variations in docking software, force fields, and computational protocols.
| Compound/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Biological Activity | Reference |
| 7-Bromoquinoline-5,8-dione derivative (5b) | Dihydropteroate synthase (K. Pneumonia) | - | - | - | - | Antibacterial | [1] |
| 7-Bromoquinoline-5,8-dione derivative (5d) | Dihydropteroate synthase (S. typhi) | - | - | - | - | Antibacterial | [1] |
| 4-hydroxy-1-phenyl-2(1H)-quinolone derivative (IVg) | EGFR Tyrosine Kinase | 1M17 | -137.813 (MolDock Score) | - | - | Anticancer | [2] |
| N-(4-nitrophenyl)-2-phenylquinazolin-4-amine (related scaffold) | DNA Gyrase B (E. coli) | 1KZN | -6.13 | - | - | Antimicrobial | [3] |
| N-(3-nitrophenyl)-2-phenylquinazolin-4-amine (related scaffold) | DNA Gyrase B (E. coli) | 1KZN | -5.92 | - | - | Antimicrobial | [3] |
Experimental Protocols
A standardized and well-defined experimental protocol is crucial for obtaining reliable and reproducible results in molecular docking studies. Below is a generalized methodology compiled from various studies on quinoline derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A general approach starts with the appropriate aniline precursor which undergoes cyclization to form the quinoline ring. Subsequent bromination and amination reactions at positions 2 and 4, respectively, yield the desired products. The exact reagents and reaction conditions can be modified to synthesize a library of derivatives with diverse substitutions for structure-activity relationship (SAR) studies.
In-Silico Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges. The structure is then energy minimized to relieve any steric clashes and obtain a stable conformation.[4]
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain their lowest energy conformation.[5]
-
Grid Generation: A docking grid or box is defined around the active site of the target protein. This grid specifies the search space for the ligand during the docking simulation. The size and coordinates of the grid are critical parameters that can significantly influence the docking outcome.[4]
-
Molecular Docking Simulation: Docking is performed using software such as AutoDock Vina, Schrödinger Maestro, or PyRx.[4] The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function. The pose with the most favorable (lowest) binding energy is considered the most likely binding mode.[4]
-
Analysis of Results: The docking results are analyzed to identify the best-docked pose for each ligand based on the docking score and binding energy. The interactions between the ligand and the amino acid residues in the active site of the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.[4]
Visualizing In-Silico Docking and Biological Pathways
To better illustrate the processes involved in computational drug design and the biological context of the targets, the following diagrams depict a generalized workflow for in-silico docking and a key signaling pathway often targeted by quinoline derivatives.
Caption: A generalized workflow for in-silico molecular docking studies.
Many quinoline derivatives exhibit anticancer activity by targeting key enzymes in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) kinase.
Caption: Simplified EGFR signaling pathway targeted by quinoline-based inhibitors.
References
A Comparative Guide to the Synthesis of 2-Bromoquinolin-4-amine for Researchers and Drug Development Professionals
An objective analysis of two promising synthetic pathways for the production of the valuable research chemical, 2-Bromoquinolin-4-amine, is presented. This guide provides a detailed comparison of reaction steps, experimental protocols, and quantitative data to aid researchers in selecting the most suitable route for their laboratory and developmental needs.
The synthesis of this compound, a key intermediate in medicinal chemistry, can be approached through multiple synthetic strategies. This guide outlines and compares two primary routes, each commencing from a different readily available starting material: quinolin-4-ol and 2-aminoquinolin-4-ol. The comparison focuses on the number of steps, potential yields, and the nature of the chemical transformations involved.
Route 1: Synthesis Starting from Quinolin-4-ol
This three-step synthesis involves the initial bromination of quinolin-4-ol to introduce the bromine atom at the 2-position, followed by chlorination of the hydroxyl group and subsequent amination.
Workflow for Route 1:
Caption: Synthetic workflow for Route 1 starting from Quinolin-4-ol.
Route 2: Synthesis Starting from 2-Aminoquinolin-4-ol
This alternative three-step route begins with 2-aminoquinolin-4-ol and utilizes a Sandmeyer reaction to introduce the bromine at the 2-position. This is followed by the same chlorination and amination sequence as in Route 1.
Workflow for Route 2:
Caption: Synthetic workflow for Route 2 starting from 2-Aminoquinolin-4-ol.
Quantitative Data Comparison
The following table summarizes the key quantitative data for each step in the proposed synthetic routes. Please note that yields can vary based on reaction scale and optimization.
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Reference |
| Route 1 | ||||
| 1 | Bromination of Quinolin-4-ol | N-Bromosuccinimide (NBS), Acetic Acid, reflux | 60-70% (estimated) | [1] |
| 2 | Chlorination of 2-Bromoquinolin-4-ol | Phosphorus oxychloride (POCl₃), reflux | 85-95% | [2] |
| 3 | Amination of 2-Bromo-4-chloroquinoline | Aqueous Ammonia, Ethanol, sealed tube, 120-150°C | 70-80% | [3] |
| Route 2 | ||||
| 1 | Sandmeyer Reaction of 2-Aminoquinolin-4-ol | 1. NaNO₂, HBr, 0-5°C; 2. CuBr, HBr | 50-60% (estimated) | [1][4] |
| 2 | Chlorination of 2-Bromoquinolin-4-ol | Phosphorus oxychloride (POCl₃), reflux | 85-95% | [2] |
| 3 | Amination of 2-Bromo-4-chloroquinoline | Aqueous Ammonia, Ethanol, sealed tube, 120-150°C | 70-80% | [3] |
Detailed Experimental Protocols
Route 1: From Quinolin-4-ol
Step 1: Synthesis of 2-Bromoquinolin-4-ol (Bromination)
-
Materials: Quinolin-4-ol, N-Bromosuccinimide (NBS), Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask, dissolve quinolin-4-ol in glacial acetic acid.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-bromoquinolin-4-ol. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[1]
-
Step 2: Synthesis of 2-Bromo-4-chloroquinoline (Chlorination)
-
Materials: 2-Bromoquinolin-4-ol, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add 2-bromoquinolin-4-ol to an excess of phosphorus oxychloride (5-10 equivalents).
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is basic.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield 2-bromo-4-chloroquinoline.[2]
-
Step 3: Synthesis of this compound (Amination)
-
Materials: 2-Bromo-4-chloroquinoline, Concentrated Aqueous Ammonia, Ethanol.
-
Procedure:
-
In a sealed pressure tube, dissolve 2-bromo-4-chloroquinoline in ethanol.
-
Add an excess of concentrated aqueous ammonia to the solution.
-
Seal the tube and heat it in an oil bath at 120-150°C for 12-24 hours.
-
After cooling to room temperature, carefully open the tube.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to afford this compound.[3]
-
Route 2: From 2-Aminoquinolin-4-ol
Step 1: Synthesis of 2-Bromoquinolin-4-ol (Sandmeyer Reaction)
-
Materials: 2-Aminoquinolin-4-ol, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr).
-
Procedure:
-
Diazotization: Dissolve 2-aminoquinolin-4-ol in a mixture of hydrobromic acid and water at 0-5°C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir the mixture for 30 minutes to form the diazonium salt.[5]
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas will be evolved.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen ceases.
-
Cool the mixture and collect the precipitated solid by filtration. Wash the solid with water and dry. The crude 2-bromoquinolin-4-ol can be purified by recrystallization.[1][4]
-
Step 2 & 3: Chlorination and Amination
The protocols for the chlorination of 2-bromoquinolin-4-ol to 2-bromo-4-chloroquinoline and the subsequent amination to this compound are identical to Steps 2 and 3 in Route 1.
Comparison of the Synthetic Routes
Route 1 (from Quinolin-4-ol):
-
Advantages:
-
The starting material, quinolin-4-ol, is commercially available and relatively inexpensive.
-
The bromination step, while requiring careful control for regioselectivity, is a common transformation.
-
The subsequent chlorination and amination steps are generally high-yielding and well-established for similar quinoline systems.
-
-
Disadvantages:
-
Regioselective bromination at the 2-position of quinolin-4-ol can be challenging and may lead to a mixture of products, requiring careful purification.
-
Route 2 (from 2-Aminoquinolin-4-ol):
-
Advantages:
-
The Sandmeyer reaction provides a direct and regioselective method for introducing the bromine atom at the 2-position, avoiding potential isomer separation issues.
-
-
Disadvantages:
-
The starting material, 2-aminoquinolin-4-ol, may be less readily available or more expensive than quinolin-4-ol.
-
The Sandmeyer reaction can sometimes result in lower yields and the formation of byproducts.[1] The handling of diazonium salts requires careful temperature control as they can be unstable.
-
Conclusion for the Professional Audience
Both synthetic routes presented are viable for the laboratory-scale synthesis of this compound.
Route 1 is likely to be the more cost-effective option if the regioselectivity of the initial bromination can be effectively controlled and optimized. This route is recommended for process development where cost of starting materials is a primary concern.
Route 2 offers a more direct approach to the desired 2-bromo intermediate, potentially simplifying purification. This route may be preferable for smaller-scale synthesis where regiochemical purity is paramount and the cost of the starting material is less of a factor.
Researchers and drug development professionals should consider the scale of their synthesis, the availability and cost of starting materials, and their laboratory's expertise in handling the specific reaction types when choosing the most appropriate synthetic pathway. Further optimization of the estimated yields through systematic experimental design is recommended for both routes to maximize efficiency.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 5. Diazotisation [organic-chemistry.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromoquinolin-4-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2-Bromoquinolin-4-amine, as a halogenated aromatic amine, necessitates careful handling and adherence to specific disposal protocols. This guide provides essential, step-by-step instructions for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the established best practices for the disposal of structurally similar halogenated aromatic compounds and should be supplemented by a thorough review of your institution's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety and Hazard Information
Before handling this compound for any purpose, including disposal, it is crucial to be aware of the potential hazards associated with analogous compounds. These are summarized below.
| Hazard Category | Description | Precautionary Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Do not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, or vapors. Wear protective gloves and clothing.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.[4] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2] | Wear eye protection/face protection.[5] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use only in a well-ventilated area or in a chemical fume hood.[3] |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, at a minimum:
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.
-
Body Protection: A fully buttoned laboratory coat.
All handling of this compound should occur within a certified chemical fume hood, and an eyewash station and safety shower must be readily accessible.[6]
Experimental Protocol for Disposal
The proper disposal of this compound is a multi-step process that begins at the point of generation. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[4][6]
Waste Characterization and Segregation
-
Identify as Hazardous Waste: All waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be classified as hazardous chemical waste.[4]
-
Segregate as Halogenated Waste: This is a critical step. Designate a specific waste container for "Halogenated Organic Waste."[6][7][8] Do not mix with non-halogenated organic solvents or other waste streams.[9] Mixing waste types increases the complexity and cost of disposal and can lead to dangerous chemical reactions.[7][10]
-
Avoid Incompatibles: Do not mix this compound waste with strong acids, bases, or oxidizing agents.[11]
Waste Collection and Containerization
-
Select a Compatible Container: Use a dedicated container made of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE).[7] The container must be in good condition and have a secure, leak-proof lid.
-
Proper Labeling: Immediately upon adding the first waste, label the container clearly. The label must include:
-
The words "Hazardous Waste"[4]
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
-
Do Not Overfill: Leave adequate headspace in the container (at least 10%) to allow for vapor expansion.
Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be under the direct control of laboratory personnel.
-
Secure Containment: Keep the waste container securely closed at all times, except when actively adding waste.[6] It is best practice to place the primary waste container within a larger, secondary containment bin to capture any potential leaks.[6]
-
Adhere to Limits: Be aware of your institution's limits on the maximum quantity of hazardous waste that can be accumulated and the time frame for its removal.
Final Disposal Procedure
-
Contact EHS: Once the container is full or the accumulation time limit is approaching, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date, following your institution's protocols.
-
Ultimate Disposal: The licensed contractor will transport the waste for final disposal, which is typically high-temperature incineration.[6]
Decontamination of Empty Containers
-
Triple Rinse: An empty container that previously held this compound must be decontaminated before it can be disposed of as non-hazardous trash. To do so, triple rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of in the "Halogenated Organic Liquid Waste" stream.[6]
-
Final Disposal: After triple rinsing, the decontaminated container can typically be disposed of in the regular trash. Consult your local EHS guidelines to confirm this procedure.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 2-Bromoquinoline | C9H6BrN | CID 2762756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.fr [fishersci.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. fishersci.com [fishersci.com]
Safeguarding Your Research: Personal Protective Equipment for Handling 2-Bromoquinolin-4-amine
For Immediate Use: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-Bromoquinolin-4-amine. Adherence to these protocols is essential for ensuring personal safety and proper disposal of hazardous materials.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profile of analogous compounds, the following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| Hazard Category | GHS Hazard Statement(s) (based on related compounds) | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed[1][2] | - Standard laboratory attire (lab coat, closed-toe shoes)- Nitrile gloves |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] | - Chemical-resistant gloves (nitrile is a suitable option for incidental contact)[1]- Lab coat |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] | - Safety glasses with side shields or chemical splash goggles[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1][2] | - Use in a well-ventilated area or a chemical fume hood- If dust or aerosols may be generated, a NIOSH-approved respirator is recommended[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will further mitigate risks. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste".[4]
-
Collect All Contaminated Materials: This includes any residual this compound, contaminated weighing paper, pipette tips, gloves, and other disposable labware.[5]
-
Avoid Mixing Waste Streams: Do not mix halogenated waste with non-halogenated chemical waste.[4]
Container Labeling and Storage:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[6]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[6]
Disposal Procedure:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[6]
-
Empty Containers: Empty containers that held this compound should also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.[4]
By implementing these safety protocols and disposal procedures, you can significantly reduce the risks associated with handling this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
